molecular formula C4H3Cl2NS B1589946 2,4-Dichloro-5-methylthiazole CAS No. 105315-39-7

2,4-Dichloro-5-methylthiazole

Cat. No.: B1589946
CAS No.: 105315-39-7
M. Wt: 168.04 g/mol
InChI Key: MBSOPCRNBFTLRD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylthiazole is a useful research compound. Its molecular formula is C4H3Cl2NS and its molecular weight is 168.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NS/c1-2-3(5)7-4(6)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSOPCRNBFTLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546389
Record name 2,4-Dichloro-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105315-39-7
Record name 2,4-Dichloro-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Versatility of 2,4-Dichloro-5-methylthiazole: A Gateway to Novel Pharmacological Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dichloro-5-methylthiazole, a halogenated heterocyclic compound, represents a pivotal yet under-explored scaffold in medicinal chemistry. While direct pharmacological applications of this specific molecule are not extensively documented, its true potential lies in its role as a versatile chemical intermediate for the synthesis of a diverse array of biologically active compounds. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the electronic influence of the C5-methyl group, provides a unique platform for structural elaboration and the generation of novel drug candidates. This technical guide delves into the synthetic accessibility of 2,4-Dichloro-5-methylthiazole, explores the reactivity of its functional groups, and showcases its potential in the development of targeted therapeutics, including kinase inhibitors, antimicrobial agents, and anticancer compounds, by drawing parallels with structurally related thiazole derivatives.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent five-membered heterocyclic motif that is a cornerstone in the architecture of numerous pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it a privileged scaffold in drug design.[2] The thiazole nucleus is present in a wide range of clinically approved drugs, demonstrating its broad therapeutic relevance across various disease areas, including infectious diseases, oncology, and inflammatory conditions.[3] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Halogenated thiazoles, in particular, serve as highly valuable building blocks in organic synthesis due to the reactivity of the carbon-halogen bonds, which enables a wide range of cross-coupling and nucleophilic substitution reactions.[4]

Synthesis of Dichlorinated Thiazole Scaffolds

While a specific, optimized synthesis for 2,4-Dichloro-5-methylthiazole is not prominently featured in publicly available literature, its preparation can be inferred from established methods for analogous dichlorinated thiazoles. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3] For 2,4-dichloro-5-methylthiazole, a plausible synthetic route could involve the chlorination of a pre-formed 2-amino-4-methylthiazole or the cyclization of a suitably chlorinated precursor.

A related synthesis for 2-chloro-5-chloromethyl-1,3-thiazole, a useful intermediate for agricultural chemicals, involves the reaction of allyl isothiocyanate with chlorine or the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent.[5] Another patented method describes the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole from 3-thiocyanato-5-chloro-2-pentanone, which undergoes cyclization and subsequent chlorination.

Illustrative Synthetic Pathway for a Dichlorinated Thiazole:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product A Thioamide Derivative C Hantzsch Thiazole Synthesis (or analogous cyclization) A->C B Polychlorinated Ketone B->C D 2,4-Dichloro-5-methylthiazole C->D G Start 2,4-Dichloro-5-methylthiazole Sub1 Selective Nucleophilic Substitution at C2 Start->Sub1 Step 1 Sub2 Cross-Coupling at C4 Sub1->Sub2 Step 2 Sub3 Further Modification of Introduced Substituents Sub2->Sub3 Step 3 Final Diverse Library of Pharmacologically Active Candidates Sub3->Final Final Products

Caption: Stepwise functionalization of the 2,4-dichlorothiazole scaffold.

Potential Pharmacological Applications: Case Studies with Analagous Scaffolds

By examining the applications of structurally similar dichlorothiazole intermediates, we can project the potential therapeutic areas where derivatives of 2,4-Dichloro-5-methylthiazole could be impactful.

Anticancer Agents

The thiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor Dasatinib. [1]Dichlorinated thiazoles serve as excellent starting points for the synthesis of novel kinase inhibitors.

A study on 2,4-dichlorothiazole-5-carboxaldehyde, a close analogue, demonstrated its utility in synthesizing a series of chalcones with potent antitubercular and antiproliferative activities. [2]One of the synthesized chalcones exhibited promising activity against the DU-145 prostate cancer cell line. [2]This suggests that the 2,4-dichloro-5-substituted thiazole core can be a valuable pharmacophore for the development of new anticancer agents.

Furthermore, thiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. [6][7]The synthesis of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines has led to the discovery of potent Aurora A and B kinase inhibitors with in vivo efficacy. [6] Table 1: Antiproliferative Activity of a 2,4-Dichlorothiazole-Derived Chalcone [2]

Compound Target Cell Line IC50 (µM)
Chalcone Derivative DU-145 (Prostate Cancer) 6.86 ± 1

| Methotrexate (Standard) | DU-145 (Prostate Cancer) | 11 ± 1 |

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial agents, and halogenated thiazoles are valuable precursors for new antibacterial and antifungal compounds. For instance, a series of halogenated-pyrroles and pyrazoles containing a thiazole group were designed and synthesized as antibacterial agents targeting biofilms. [4]One compound, in particular, showed potent activity against various Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis. [4]This highlights the potential of using dichlorinated thiazoles to generate novel antibiotics that can overcome resistance mechanisms.

Additionally, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains, with some compounds showing promising activity. [1]

Anti-inflammatory Agents

Thiazolidinediones, which can be synthesized from thiazole precursors, are known for their anti-inflammatory properties. [8]Recent research has focused on developing novel 2,3-diaryl-1,3-thiazolidin-4-one derivatives as potent and selective COX-2 inhibitors with anti-inflammatory and cytotoxic activities. [9]The synthesis of such compounds could potentially start from a dichlorinated thiazole intermediate, which would be functionalized to build the desired thiazolidinone core.

Experimental Protocols: A Generalized Approach

The following are generalized, step-by-step methodologies for key experiments that would be involved in utilizing 2,4-Dichloro-5-methylthiazole as a synthetic intermediate.

Protocol for Nucleophilic Substitution
  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dichloro-5-methylthiazole (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, 1-1.2 equivalents) to the reaction mixture.

  • Base Addition: If the nucleophile is an amine hydrochloride salt, add a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine, 1.5-2 equivalents) to neutralize the acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Cross-Coupling
  • Reaction Setup: To a reaction vessel, add 2,4-Dichloro-5-methylthiazole (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05-0.1 equivalents), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Perspectives

2,4-Dichloro-5-methylthiazole is a promising, yet underexplored, building block for the synthesis of novel pharmacologically active molecules. Its chemical reactivity, particularly the differential reactivity of the two chlorine atoms, allows for a high degree of synthetic flexibility. By leveraging established synthetic methodologies, this intermediate can be elaborated into a wide range of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. Future research should focus on the systematic exploration of the chemical space accessible from this scaffold, coupled with high-throughput screening to identify novel drug candidates. The development of efficient and scalable synthetic routes to 2,4-Dichloro-5-methylthiazole itself will be crucial to unlocking its full potential in drug discovery and development.

References

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Methodological & Application

Application Notes & Protocols for the Synthesis of 2,4-Dichloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2,4-dichloro-5-methylthiazole, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol outlines a robust two-step synthetic pathway starting from the readily available 2-amino-5-methylthiazole. The synthesis involves an initial diazotization of the primary amine followed by a deaminative chlorination to yield 2-chloro-5-methylthiazole. The subsequent step details a regioselective electrophilic chlorination at the C4 position of the thiazole ring. This guide is intended for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, detailed experimental procedures, safety protocols, and key data presented for optimal reproducibility.

Introduction: The Strategic Importance of Dichlorinated Thiazoles

Thiazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of halogen atoms, particularly chlorine, onto the thiazole ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2,4-Dichloro-5-methylthiazole, in particular, serves as a versatile building block, offering two distinct reactive sites for further functionalization in the design of complex molecular architectures.[3]

This guide presents a reliable and scalable method for its preparation from 2-amino-5-methylthiazole, focusing on the causality behind procedural choices to empower the researcher with a deep understanding of the transformation.

Overall Synthetic Strategy

The transformation from 2-amino-5-methylthiazole to 2,4-dichloro-5-methylthiazole is efficiently achieved in a two-step sequence. The initial step replaces the C2-amino group with a chloro substituent, followed by a second chlorination at the electron-rich C4 position of the ring.

Synthesis_Workflow A 2-Amino-5-methylthiazole B [5-Methylthiazol-2-yl]diazonium Chloride (In situ intermediate) A->B Step 1a: Diazotization NaNO₂, aq. HCl, 0-5 °C C 2-Chloro-5-methylthiazole B->C Step 1b: Deaminative Chlorination Δ, excess HCl D 2,4-Dichloro-5-methylthiazole C->D Step 2: Ring Chlorination SO₂Cl₂, Inert Solvent

Caption: Two-step synthesis of 2,4-dichloro-5-methylthiazole.

Part 1: Synthesis of 2-Chloro-5-methylthiazole

This transformation is a variation of the Sandmeyer reaction, tailored for a heterocyclic amine. It proceeds via the formation of a diazonium salt intermediate, which is then thermally decomposed in the presence of a high concentration of chloride ions to yield the desired 2-chloro-thiazole.

Mechanistic Insight: The Diazotization of a Heterocyclic Amine

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

The primary amino group of 2-amino-5-methylthiazole acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and subsequent dehydration yields the relatively unstable 5-methylthiazol-2-yl]diazonium chloride intermediate.[4] Unlike aromatic diazonium salts which often require a copper(I) catalyst for efficient substitution, heterocyclic diazonium salts can often be converted to their chloro-analogs by heating in the presence of excess hydrochloric acid, which serves as both the acid source and the chloride nucleophile source.[5]

Experimental Protocol: Step 1

Materials:

  • 2-Amino-5-methylthiazole

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2-amino-5-methylthiazole (1.0 eq) and concentrated hydrochloric acid (4.0-5.0 eq).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite to ensure the stability of the diazonium salt intermediate.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition typically takes 30-60 minutes.

  • Intermediate Formation: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Decomposition: Slowly and carefully heat the reaction mixture to 60-70 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

    • Scientist's Note: The heating phase must be controlled. Rapid heating can lead to an uncontrollable release of nitrogen gas and potential foaming.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7-8 by the slow addition of a concentrated aqueous solution of sodium hydroxide. Perform this neutralization in an ice bath as the process is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-chloro-5-methylthiazole, which can be purified by vacuum distillation.

Data Summary: Step 1
ParameterValue/ConditionRationale
Stoichiometry
2-Amino-5-methylthiazole1.0 eqLimiting Reagent
Conc. HCl4.0 - 5.0 eqAcid catalyst, solvent, and chloride source
Sodium Nitrite1.1 - 1.2 eqDiazotizing agent; slight excess ensures full conversion
Reaction Conditions
Diazotization Temp.0 - 5 °CPrevents premature decomposition of the unstable diazonium salt
Decomposition Temp.60 - 70 °CProvides energy for N₂ extrusion and substitution
Reaction Time2 - 4 hoursTypical duration for completion
Expected Yield 60 - 75%Based on typical yields for this class of reaction[5]

Part 2: Synthesis of 2,4-Dichloro-5-methylthiazole

With the 2-position chlorinated and the 5-position blocked by a methyl group, the C4-position is the most susceptible site for further electrophilic substitution on the thiazole ring.[6] Sulfuryl chloride is an effective and convenient chlorinating agent for this purpose.[7]

Mechanistic Insight: Electrophilic Aromatic Substitution

The chlorination of the thiazole ring is a classic electrophilic aromatic substitution reaction. Sulfuryl chloride (SO₂Cl₂), either on its own or activated by a Lewis acid catalyst (though often not required for activated rings), serves as a source of an electrophilic chlorine species. The π-system of the thiazole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system. In the final step, a base (which can be the solvent or the conjugate base of the acid) removes the proton from the C4 position, restoring aromaticity and yielding the 2,4-dichloro-5-methylthiazole product.

Experimental Protocol: Step 2

Materials:

  • 2-Chloro-5-methylthiazole

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve 2-chloro-5-methylthiazole (1.0 eq) in an anhydrous inert solvent like dichloromethane.

  • Reagent Addition: Add sulfuryl chloride (1.1-1.3 eq) dropwise to the solution at room temperature. The reaction can be mildly exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours. The progress of the reaction should be monitored by TLC or GC-MS to ensure consumption of the starting material.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly and carefully quench it by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂, SO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane (2 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure 2,4-dichloro-5-methylthiazole.

Data Summary: Step 2
ParameterValue/ConditionRationale
Stoichiometry
2-Chloro-5-methylthiazole1.0 eqSubstrate
Sulfuryl Chloride1.1 - 1.3 eqChlorinating agent; excess drives reaction to completion
Reaction Conditions
Temperature25 - 40 °CMild conditions are typically sufficient
SolventDichloromethaneInert solvent that solubilizes reagents
Reaction Time2 - 6 hoursDependent on substrate reactivity and temperature
Expected Yield 70 - 85%Typical for electrophilic chlorinations of heterocycles

Safety and Handling

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated or in a dry state. All procedures should be conducted in solution, and the intermediate should not be isolated. Maintain strict temperature control during formation.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Nitrite: A strong oxidizing agent. It is toxic if ingested. Avoid contact with skin and eyes.

  • Sulfuryl Chloride: Highly toxic, corrosive, and reacts violently with water, releasing corrosive gases (HCl and SO₂). All operations must be conducted in a fume hood over a secondary containment tray. Ensure all glassware is thoroughly dried before use.

References

  • Shaikh, A. A., et al. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • Eltschun, S., et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Kagabu, S., et al. (1996). Method for substituting amino group of a heterocyclic primary amine by a chlorine atom and synthesis of 2-chloro-5-methylthiazole and its derivatives by application thereof.
  • Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Kagabu, S., et al. (2001). Method for preparing 2-chloropropionaldehyde and use of the same.
  • Asymmetric Info (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. [Link]

  • Sah, P. P. T., & Anderson, H. H. (1941). Chlorination with sulfuryl chloride. Journal of the American Chemical Society. [Link]

  • Magesh, C., et al. (2007). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis. [Link]

  • Chem Eazy. (2020). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Moussa, V. N. (2012). Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Asif, M. (2024). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

  • Del Sesto, R. E. (2011). The Use of Sulfur Chloride Systems in the Digestion and Purification of Zircaloy Nuclear Fuel Cladding. TRACE: Tennessee Research and Creative Exchange. [Link]

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Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dichloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminothiazoles

The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials. The introduction of an amino group onto the thiazole scaffold via C-N bond formation is a critical transformation for drug discovery and development, as it allows for the construction of diverse molecular architectures with tunable pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) by providing milder reaction conditions and broader substrate scope.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination to a challenging substrate: 2,4-dichloro-5-methylthiazole.

This dichloro-substituted thiazole presents a unique challenge and opportunity: the potential for selective mono-amination at either the C2 or C4 position, leading to valuable and distinct chemical intermediates. Understanding and controlling this regioselectivity is paramount for efficient and targeted synthesis.

Mechanistic Considerations and the Challenge of Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] A simplified representation of this cycle is depicted below. The choice of palladium precursor, and critically, the phosphine ligand, plays a pivotal role in the efficiency and selectivity of the reaction. The ligand influences the stability and reactivity of the palladium complexes throughout the catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Oxidative\nAddition Oxidative Addition Pd(II) Complex Ar-Pd(II)-X(L) Ligand_Exchange Ligand_Exchange Pd(II) Complex->Ligand_Exchange Ligand\nExchange Amine Coordination Amine\nComplex Ar-Pd(II)-NHR'R'' Reductive_Elimination Reductive_Elimination Amine\nComplex->Reductive_Elimination Reductive\nElimination Reductive Elimination Product Ar-NR'R'' Base Base Base->Amine\nComplex Deprotonation Substrate Ar-X Substrate->Oxidative_Addition Ar-X Amine HNR'R'' Amine->Ligand_Exchange Amine Oxidative_Addition->Pd(II) Complex Ligand_Exchange->Amine\nComplex Reductive_Elimination->Pd(0)L Catalyst Regeneration Reductive_Elimination->Product

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

For 2,4-dichloro-5-methylthiazole, the primary challenge lies in achieving selective amination at either the C2 or C4 position. The inherent electronic properties of the thiazole ring suggest that the C2 position is more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition to the palladium(0) catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom. However, steric factors, particularly the methyl group at C5, can also influence the accessibility of each position to the bulky palladium catalyst.

Controlling the regioselectivity often hinges on the judicious selection of the phosphine ligand. Bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos) can significantly influence the outcome of the reaction.[3][4] While the inherent reactivity may favor C2 amination, specific ligands can potentially override this preference to favor C4 amination, although this is generally a more challenging transformation to achieve selectively.

Experimental Protocols

The following protocols provide a starting point for the selective mono-amination of 2,4-dichloro-5-methylthiazole. It is crucial to note that optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for different amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]

Protocol 1: Selective Amination at the C2 Position

This protocol is designed to favor the inherent reactivity of the C2 position, leading to the formation of 2-amino-4-chloro-5-methylthiazole derivatives.

Reagents and Equipment:

Reagent/EquipmentPurpose
2,4-Dichloro-5-methylthiazoleStarting material
AmineNucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Schlenk flask or sealed reaction vialReaction vessel
Magnetic stirrer and hotplateFor mixing and heating
Standard glassware for workup and purification
Inert gas supply (Nitrogen or Argon)To maintain anhydrous and oxygen-free conditions

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,4-dichloro-5-methylthiazole (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-chloro-5-methylthiazole derivative.[6]

Protocol_1_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 2,4-Dichloro-5-methylthiazole - Amine - NaOtBu - XPhos - Pd2(dba)3 B Add Anhydrous Toluene A->B C Heat to 100-110 °C with Stirring B->C D Monitor by TLC or GC-MS C->D E Cool and Dilute with Ethyl Acetate D->E F Filter through Celite E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for Selective C2 Amination.

Protocol 2: Towards Selective Amination at the C4 Position

Achieving selective amination at the C4 position is anticipated to be more challenging and may require screening of different ligands and reaction conditions. This protocol suggests the use of a different ligand, BrettPhos, which has shown utility in the amination of challenging substrates.[3][4]

Reagents and Equipment:

Reagent/EquipmentPurpose
2,4-Dichloro-5-methylthiazoleStarting material
AmineNucleophile
Palladium(II) acetate (Pd(OAc)₂)Palladium precursor
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Ligand
Potassium phosphate tribasic (K₃PO₄)Base
Anhydrous 1,4-Dioxane or tert-Amyl alcoholSolvent
Schlenk flask or sealed reaction vialReaction vessel
Magnetic stirrer and hotplateFor mixing and heating
Standard glassware for workup and purification
Inert gas supply (Nitrogen or Argon)To maintain anhydrous and oxygen-free conditions

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,4-dichloro-5-methylthiazole (1.0 mmol), the desired amine (1.2 mmol), potassium phosphate tribasic (2.0 mmol), BrettPhos (0.04 mmol), and Pd(OAc)₂ (0.02 mmol) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane or tert-amyl alcohol (5 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Carefully monitor the reaction for the formation of the desired C4-aminated product and the potentially competing C2-aminated product by GC-MS or LC-MS.

  • Workup: Upon completion or when optimal conversion to the desired product is observed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel. It may be necessary to use a gradient elution system to separate the C4 and C2 isomers.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the mono-aminated products should be confirmed by standard analytical techniques.

ProductExpected Mass (m/z)Key ¹H NMR Signals
2-Amino-4-chloro-5-methylthiazole derivative[M+H]⁺ corresponding to the coupled productSignals for the amine protons and the methyl group on the thiazole ring.
4-Amino-2-chloro-5-methylthiazole derivative[M+H]⁺ corresponding to the coupled productDistinct shifts for the amine and methyl protons compared to the C2 isomer.

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and regiochemistry of the product. The chemical shift of the methyl group at C5 can be a useful diagnostic tool to distinguish between the C2 and C4 aminated isomers.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Chromatography: GC-MS and LC-MS are invaluable for monitoring the reaction progress and for identifying the different isomers in the crude reaction mixture.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalyst, insufficient temperature, or incorrect base/solvent combination.Ensure all reagents and solvents are anhydrous. Screen different palladium precursors, ligands, bases, and solvents. Increase the reaction temperature.
Formation of a mixture of regioisomersSimilar reactivity of C2 and C4 positions under the given conditions.Screen a wider range of ligands with varying steric and electronic properties. Adjust the reaction temperature and time.
Dehalogenation of the starting materialPresence of water or other protic sources.Ensure strictly anhydrous conditions. Use a non-protic solvent.
Low yieldCatalyst decomposition or incomplete reaction.Increase catalyst loading. Screen different ligands to find a more stable catalytic system. Optimize reaction time.

Conclusion

The Buchwald-Hartwig amination of 2,4-dichloro-5-methylthiazole offers a powerful synthetic route to valuable aminothiazole building blocks. While selective amination at the more reactive C2 position can be achieved with a degree of predictability, selective amination at the C4 position presents a greater challenge that necessitates careful optimization of the catalyst system. The protocols outlined in this application note provide a robust starting point for researchers to explore these transformations. Through systematic investigation of ligands, bases, and solvents, it is possible to control the regioselectivity of this reaction and unlock the full synthetic potential of this versatile substrate.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Buchwald, S. L., & Mauger, C. (2008). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Shen, Q., & Hartwig, J. F. (2006). BrettPhos: A General and Practical Ligand for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Organic Letters, 8(19), 4109–4112.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

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Chlorination of 5-methylthiazole derivatives using N-chlorosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Chlorination of 5-Methylthiazole Derivatives Using N-Chlorosuccinimide (NCS)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of 5-(Chloromethyl)thiazoles

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Functionalization of the thiazole ring is a critical step in the synthesis of novel pharmaceutical agents, and the introduction of a chloromethyl group at the C5 position creates a highly versatile synthetic handle. This 5-(chloromethyl)thiazole intermediate is a powerful electrophile, readily undergoing nucleophilic substitution to allow for the facile introduction of a wide array of functional groups, thereby enabling extensive Structure-Activity Relationship (SAR) studies.

N-Chlorosuccinimide (NCS) has emerged as a preferred reagent for this transformation due to its solid, easy-to-handle nature and its capacity for selective benzylic-type chlorination under controlled conditions.[4][5] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the underlying reaction mechanism, a field-tested experimental protocol, and critical insights for troubleshooting and optimizing the chlorination of 5-methylthiazole derivatives.

Mechanistic Rationale: Harnessing Free Radical Chemistry

The chlorination of the 5-methyl group on a thiazole ring with NCS does not proceed via an electrophilic aromatic substitution. Instead, it is a classic example of a free radical chain reaction , analogous to the well-known Wohl-Ziegler bromination. The reaction's success hinges on initiating and propagating a radical chain while minimizing competing pathways.

The process can be broken down into three distinct stages:

  • Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photolysis. This generates initial radicals that are required to begin the chain process.

  • Propagation: This is the self-sustaining cycle where the product is formed.

    • Step A: A chlorine radical (Cl•), which may be generated from the interaction of the initiator radical with NCS, abstracts a hydrogen atom from the 5-methyl group. This is the rate-determining step and is favored at this position due to the resonance stabilization of the resulting thiazol-5-ylmethyl radical.

    • Step B: The newly formed thiazol-5-ylmethyl radical reacts with a molecule of NCS, abstracting a chlorine atom to yield the desired 5-(chloromethyl)thiazole product. This step also generates a succinimidyl radical.

    • Step C: The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material or participate in other complex pathways that regenerate a chlorine radical, thus propagating the chain.

  • Termination: The reaction ceases when two radical species combine, forming a stable, non-radical product.

Understanding this mechanism is paramount. It dictates the choice of solvent (non-polar, inert), the necessity of an initiator, and the potential for side reactions, such as dichlorination if an excess of NCS is used or the reaction is allowed to proceed for too long.

Free_Radical_Chlorination_Mechanism cluster_prop Propagation Cycle sub 5-Methylthiazole (Substrate) sub_rad Thiazol-5-ylmethyl Radical sub->sub_rad H• Abstraction ncs NCS succ_rad Succinimidyl Radical ncs->succ_rad initiator Initiator (AIBN/BPO) + Heat/Light rad_init Initiator Radical (R•) initiator->rad_init Initiation cl_rad Chlorine Radical (Cl•) rad_init->cl_rad hcl HCl cl_rad->hcl product 5-(Chloromethyl)thiazole (Product) sub_rad->product Cl• Transfer succ_rad->cl_rad Regenerates succinimide Succinimide

Caption: Free radical chain mechanism for the chlorination of 5-methylthiazole.

Field-Tested Experimental Protocol

This protocol provides a robust starting point for the monochlorination of a generic 5-methylthiazole derivative. Researchers should optimize stoichiometry and reaction time based on their specific substrate.

3.1. Materials & Equipment

  • Reagents: 5-methylthiazole derivative, N-Chlorosuccinimide (recrystallized), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄) or a suitable alternative solvent (e.g., Benzene, Acetonitrile), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Nitrogen/Argon inlet, Separatory funnel, Rotary evaporator, Standard laboratory glassware.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 5-methylthiazole derivative (1.0 eq) in CCl₄ (or alternative solvent) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 - 1.1 eq) to the solution, followed by a catalytic amount of AIBN or BPO (0.05 - 0.1 eq).

  • Heating & Monitoring: Heat the reaction mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. The reaction progress must be monitored diligently every 30-60 minutes by Thin Layer Chromatography (TLC) or GC-MS. Causality Note: Careful monitoring is the key to preventing the formation of the undesired 5-(dichloromethyl)thiazole byproduct. The reaction should be stopped as soon as the starting material is consumed.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated succinimide byproduct. Wash the solid with a small amount of fresh solvent.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining NCS), saturated NaHCO₃ solution (to neutralize any trace HCl), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by vacuum distillation if the product is thermally stable.

3.3. Safety Precautions

  • Exothermicity: The chlorination of certain reactive substrates can be exothermic. Use of low reagent concentrations and controlled heating is recommended.[6][7]

  • Solvent Hazard: Carbon tetrachloride is a known carcinogen and is ozone-depleting. Its use should be minimized or replaced with alternatives like benzene (also a carcinogen) or acetonitrile where possible. All operations must be conducted in a certified chemical fume hood.

  • Reagent Handling: NCS is a powerful oxidizing agent and an irritant. Avoid inhalation and skin contact.

  • Gas Release: The reaction can generate HCl gas. Proper ventilation is essential.[7]

Data Presentation: Representative Reaction Parameters

The optimal conditions can vary based on the electronic and steric nature of other substituents on the thiazole ring. The following table provides a general framework for optimization.

Substrate ExampleNCS (eq.)Initiator (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
2-Amino-5-methylthiazole1.1AIBN (0.1)Acetonitrile802-475-85
2,4-Dimethyl-5-methylthiazole1.05BPO (0.05)CCl₄773-580-90
Ethyl 2-amino-5-methylthiazole-4-carboxylate1.2AIBN (0.1)Benzene804-665-75

Experimental Workflow Visualization

Experimental_Workflow A 1. Reaction Setup - Dissolve Substrate in Solvent - Add NCS & Initiator - Inert Atmosphere B 2. Reaction - Heat to Reflux - Stir Vigorously A->B C 3. Monitoring - TLC / GC-MS - Check for Starting Material B->C C->B Continue Reaction D 4. Work-up - Cool & Filter Succinimide - Sequential Washes (Na₂S₂O₃, NaHCO₃, Brine) C->D Reaction Complete E 5. Isolation - Dry Organic Layer (MgSO₄) - Concentrate (Rotovap) D->E F 6. Purification - Column Chromatography or Vacuum Distillation E->F G 7. Analysis & Characterization - NMR, MS, IR F->G

Caption: Step-by-step workflow for the synthesis and purification of 5-(chloromethyl)thiazole.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No or Slow Reaction - Inactive radical initiator.- Insufficient temperature.- Presence of radical inhibitors (e.g., oxygen, certain impurities).- Add a fresh portion of the initiator.- Ensure the reaction is at the proper reflux temperature.- Degas the solvent and ensure the system is properly inerted.
Formation of Dichloride - Excess NCS used.- Reaction time too long.- Use closer to stoichiometric amounts of NCS (1.0-1.05 eq).- Stop the reaction immediately upon consumption of starting material as determined by TLC/GC.
Low Isolated Yield - Product is water-soluble or volatile.- Decomposition on silica gel during chromatography.- Perform extractions with a more polar solvent (e.g., ethyl acetate).- Use a different purification method (distillation) or deactivate the silica gel with triethylamine.
Ring Chlorination - Presence of acid, promoting an electrophilic pathway.[8]- Ensure reagents and solvents are neutral.- A non-polar solvent like CCl₄ disfavors ionic pathways.

References

  • Moody, C. J., & Spivey, A. C. (2023). Thiol Chlorination with N-Chlorosuccinimide. ACS Catalysis, 13, 9487–9494. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. NIH Public Access, 2(4), 583-593. Available at: [Link]

  • Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2014). Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Available at: [Link]

  • Sharma, R., et al. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Available at: [Link]

  • Gaspa, S., et al. (2020). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 25(22), 5462. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Chlorination - Common Conditions. Available at: [Link]

  • Moody, C. J., & Spivey, A. C. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Publications. Available at: [Link]

  • Patent US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Patent WO2001023340A1. (2001). Method for preparing 2-chloropropionaldehyde and use of the same. Google Patents.
  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives. Google Patents.
  • Request PDF. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]

  • Nature Communications. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • ResearchGate. (2025). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

  • Royal Society of Chemistry. (2004). Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS. Available at: [Link]

  • Molecules. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-methylthiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory.

Introduction to the Synthesis of 2,4-Dichloro-5-methylthiazole

2,4-Dichloro-5-methylthiazole is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity, conferred by the two chlorine substituents, makes it a versatile intermediate for the introduction of diverse functionalities. The synthesis of this compound, however, can present challenges related to regioselectivity, yield, and purity. This guide provides a comprehensive overview of a potential synthetic route and practical advice for optimizing your experimental outcomes.

While a direct, high-yield synthesis from simple precursors is not extensively documented in peer-reviewed literature, a plausible and effective route involves the chlorination of a suitable 5-methylthiazole precursor. A common and logical starting point is the readily available 2-amino-5-methylthiazole, which can be converted to a 2-chloro-5-methylthiazole intermediate, followed by a second chlorination step. Another potential, though less direct, pathway is suggested by the synthesis of analogous structures, which could be adapted for our target molecule.

This guide will focus on a multi-step synthesis proceeding through key intermediates, addressing potential issues at each stage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,4-dichloro-5-methylthiazole and offers scientifically grounded solutions.

Problem 1: Low Yield in the Conversion of 2-Amino-5-methylthiazole to 2-Chloro-5-methylthiazole via Sandmeyer-type Reaction

The conversion of the 2-amino group to a chloro group is a critical step. Low yields are often attributed to incomplete diazotization or inefficient substitution.

Potential Causes and Solutions:

  • Incomplete Diazotization:

    • Reasoning: The formation of the diazonium salt from 2-amino-5-methylthiazole requires carefully controlled acidic and low-temperature conditions. If the temperature is too high, the diazonium salt can prematurely decompose. Insufficient acid can lead to incomplete protonation of the amino group, hindering the reaction with the nitrosating agent.

    • Solution: Maintain a reaction temperature between 0 and 5 °C during the addition of sodium nitrite. Ensure a sufficient excess of a strong acid, such as hydrochloric acid, is used to maintain a low pH and fully protonate the amine.

  • Inefficient Chloro Substitution:

    • Reasoning: The substitution of the diazonium group with a chloride ion can be sluggish. The presence of a copper(I) catalyst is crucial for facilitating this transformation in a classic Sandmeyer reaction.

    • Solution: Use a freshly prepared solution of copper(I) chloride in concentrated hydrochloric acid. The catalyst should be used in stoichiometric amounts to ensure efficient conversion.

  • Side Reactions:

    • Reasoning: The diazonium intermediate is highly reactive and can undergo side reactions, such as reaction with water to form the corresponding hydroxyl compound (5-methyl-2-thiazolol), leading to a decrease in the desired product yield.

    • Solution: Ensure all reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Problem 2: Poor Regioselectivity and Over-chlorination during the Chlorination of 2-Chloro-5-methylthiazole

The introduction of the second chlorine atom at the C4 position is a key challenge. The formation of isomeric byproducts, such as 2,5-dichloro-4-methylthiazole or trichlorinated species, can significantly reduce the yield of the desired product.

Potential Causes and Solutions:

  • Lack of Regiocontrol:

    • Reasoning: The thiazole ring has multiple positions susceptible to electrophilic attack. The directing effects of the existing substituents (chloro at C2 and methyl at C5) will influence the position of the second chlorination. While the C4 position is activated, the C5-methyl group can also be a site for radical chlorination.

    • Solution: The choice of chlorinating agent and reaction conditions is critical. For electrophilic aromatic substitution on the thiazole ring, agents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can be effective. The reaction should be carried out at a controlled, low temperature to enhance selectivity.

  • Over-chlorination:

    • Reasoning: The use of an excessive amount of chlorinating agent or harsh reaction conditions can lead to the formation of trichlorinated byproducts.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-chlorination occurs.

  • Radical Side Reactions:

    • Reasoning: Chlorination of the C5-methyl group can occur via a radical mechanism, especially when using reagents like sulfuryl chloride in the presence of a radical initiator or under UV light. This leads to the formation of 2-chloro-5-(chloromethyl)thiazole.

    • Solution: To favor ring chlorination, the reaction should be performed in the dark and without the addition of radical initiators. The choice of solvent can also influence the reaction pathway; polar aprotic solvents may favor the ionic mechanism.

Problem 3: Difficulty in Purifying the Final Product

The separation of 2,4-dichloro-5-methylthiazole from isomeric byproducts and unreacted starting materials can be challenging due to their similar physical properties.

Potential Causes and Solutions:

  • Co-elution of Isomers:

    • Reasoning: Isomeric dichlorothiazoles may have very similar polarities, making their separation by column chromatography difficult.

    • Solution: Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reverse-phase C18) and a carefully optimized mobile phase. Fractional distillation under reduced pressure can also be effective if the boiling points of the isomers are sufficiently different.

  • Thermal Decomposition during Purification:

    • Reasoning: Chlorinated thiazoles can be thermally labile, and prolonged heating during distillation can lead to decomposition and reduced recovery.

    • Solution: Use a high-vacuum distillation setup to lower the boiling point of the product. Keep the distillation time as short as possible and use a well-controlled heating mantle.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to 2,4-dichloro-5-methylthiazole?

A promising route starts with the commercially available 2-amino-5-methylthiazole. This involves a two-step process:

  • Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group using sodium nitrite in the presence of hydrochloric acid and a copper(I) chloride catalyst.

  • Electrophilic Chlorination: Introduction of a second chlorine atom at the C4 position of the resulting 2-chloro-5-methylthiazole using a suitable chlorinating agent like sulfuryl chloride.

Q2: What are the critical parameters to control for maximizing the yield?

To maximize the yield, careful control of the following parameters is essential:

ParameterRecommended ConditionsRationale
Temperature 0-5 °C for diazotization; controlled low temperature for chlorinationMinimizes decomposition of the diazonium salt and enhances regioselectivity during chlorination.
Stoichiometry Slight excess of chlorinating agent (1.1-1.2 eq.)Ensures complete conversion of the starting material while minimizing over-chlorination.
Solvent Anhydrous, non-reactive solventsPrevents side reactions with water and ensures a homogeneous reaction medium.
Catalyst Freshly prepared CuCl for the Sandmeyer reactionEnsures high catalytic activity for the conversion of the diazonium salt.

Q3: How can I monitor the progress of the chlorination reaction?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material and the appearance of the product and any byproducts.

  • GC-MS: Provides a more quantitative assessment of the reaction mixture, allowing for the identification of the desired product and any isomeric or over-chlorinated impurities.

Q4: What are the expected spectroscopic signatures of 2,4-dichloro-5-methylthiazole?

While experimental data for the target molecule is scarce, based on its structure, one would expect the following:

  • ¹H NMR: A singlet for the methyl group protons (CH₃) around 2.5-3.0 ppm.

  • ¹³C NMR: Signals for the five carbon atoms of the thiazole ring and the methyl group. The carbons attached to the chlorine atoms (C2 and C4) would appear at a characteristic downfield shift.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₄H₃Cl₂NS, along with a characteristic isotopic pattern for the two chlorine atoms.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methylthiazole from 2-Amino-5-methylthiazole (Illustrative)

This protocol is based on general Sandmeyer reaction procedures and should be optimized for the specific substrate.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylthiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Protocol 2: Chlorination of 2-Chloro-5-methylthiazole (Illustrative)

This protocol is a general guideline and requires optimization.

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-5-methylthiazole (1.0 eq.) in a dry, aprotic solvent (e.g., chloroform or carbon tetrachloride).

    • Cool the solution to 0 °C in an ice bath.

  • Chlorination:

    • Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

    • If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the excess sulfuryl chloride with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by fractional distillation under high vacuum or by HPLC.

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-methylthiazole B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 2-Chloro-5-methylthiazole B->C CuCl, HCl D 2,4-Dichloro-5-methylthiazole C->D SO₂Cl₂ or NCS Controlled Temp. Troubleshooting_Workflow cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 cluster_purification Troubleshooting Purification Start Low Yield or Impurities Detected Problem_ID Identify the problematic step: - Step 1 (Sandmeyer) - Step 2 (Chlorination) - Purification Start->Problem_ID S1_Cause Potential Causes: - Incomplete Diazotization - Inefficient Substitution - Side Reactions (Hydrolysis) Problem_ID->S1_Cause Step 1 Issue S2_Cause Potential Causes: - Poor Regioselectivity - Over-chlorination - Radical side-chain chlorination Problem_ID->S2_Cause Step 2 Issue P_Cause Potential Causes: - Isomer co-elution - Thermal decomposition Problem_ID->P_Cause Purification Issue S1_Solution Solutions: - Maintain T < 5°C - Use fresh CuCl catalyst - Use anhydrous conditions S1_Cause->S1_Solution S2_Solution Solutions: - Control temperature - Precise stoichiometry - Reaction in the dark S2_Cause->S2_Solution P_Solution Solutions: - Use HPLC or fractional distillation - High vacuum, short distillation time P_Cause->P_Solution

Caption: A workflow for troubleshooting common synthesis issues.

References

  • While a direct synthesis for 2,4-dichloro-5-methylthiazole is not readily available in the cited literature, the following references provide valuable information on the synthesis of related compounds and general synthetic methods for thiazoles.
  • Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde: This patent describes a method for preparing a 2,4-dichlorothiazole derivative, which may offer insights into the chlorination of the thiazole ring.

    • Title: 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation

    • Source: Google Patents (US4555577A)

    • URL:

  • Synthesis of 2-Amino-5-methylthiazole Derivatives: This article provides a detailed procedure for the synthesis of 2-amino-5-methylthiazole derivatives, which are key precursors.

    • Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety

    • Source: National Institutes of Health (NIH)

    • URL: [Link]

  • General Thiazole Synthesis: This resource provides a broad overview of various methods for synthesizing the thiazole ring.

    • Title: Thiazole synthesis

    • Source: Organic Chemistry Portal

    • URL: [Link]

  • Chlorination of Thiazole Derivatives: This patent describes the chlorination of a thiazole derivative to produce 2-chloro-5-chloromethylthiazole, offering insights into chlorination conditions.

    • Title: Process for the preparation of 2-chloro-5-chloromethyl-thiazole

    • Source: Google Patents (WO1997023469A1)

    • URL:

  • Synthesis of 2-Chloro-5-methylthiazole: This patent details a method for converting 2-amino-5-methylthiazole to 2-chloro-5-methylthiazole.

    • Title: Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof

    • Source: Google Patents (US5811555A)

    • URL:

Common side products in the synthesis of 2,4-Dichloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-methylthiazole. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should anticipate when synthesizing 2,4-dichloro-5-methylthiazole?

A1: During the synthesis of 2,4-dichloro-5-methylthiazole, several classes of impurities can arise depending on your specific synthetic route and reaction conditions. The most prevalent are:

  • Regioisomeric Impurities: Most notably, 2,5-dichloro-4-methylthiazole . The formation of this isomer is a common challenge related to the regioselectivity of the chlorination reaction on the thiazole ring.

  • Over-chlorination Products: 2,4-dichloro-5-(chloromethyl)thiazole is frequently observed. This occurs when the chlorinating agent reacts with the methyl group, typically via a radical mechanism under harsh conditions (e.g., high temperature or UV light). Further chlorination to form a trichlorothiazole derivative is also possible.

  • Under-chlorinated Intermediates: Residual starting materials or mono-chlorinated species such as 2-chloro-5-methylthiazole or 4-chloro-5-methylthiazole can persist if the reaction does not go to completion.

  • Precursor-Related Impurities: If your synthesis starts from a hydroxy-thiazole (e.g., 5-methyl-thiazol-2-ol or 5-methyl-thiazol-4-ol), you may find chlorinated hydroxy-thiazole intermediates due to incomplete conversion of the hydroxyl group. Similarly, syntheses starting from 2-amino-5-methylthiazole can generate phenolic byproducts from undesired Sandmeyer side reactions.[1][2]

Q2: My GC-MS analysis shows two major peaks with the same mass. How can I determine which is my desired 2,4-dichloro-5-methylthiazole and which is the 2,5-dichloro-4-methylthiazole isomer?

A2: Distinguishing between these two isomers is a classic analytical challenge. While they have identical molecular weights, their fragmentation patterns in Mass Spectrometry (MS) and retention times in Gas Chromatography (GC) will differ.

  • Gas Chromatography (GC): The two isomers will have different boiling points and polarities, leading to distinct retention times on a standard GC column (e.g., DB-5ms or equivalent). The elution order will depend on your specific GC conditions, but they should be separable. We recommend running an analysis of your starting material to ensure it does not co-elute.

  • Mass Spectrometry (MS): The fragmentation patterns, while potentially similar, will have subtle, reproducible differences in the relative abundance of fragment ions. The stability of the fragment ions can differ based on the substitution pattern. For definitive identification, it is best to synthesize a small sample of the suspected isomeric impurity as a reference standard.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most definitive methods. The chemical shift of the methyl group will be different. In 2,4-dichloro-5-methylthiazole, the methyl group is at the C5 position, whereas in the isomer, it is at C4. This positional difference results in a distinct chemical environment and a different NMR signal (see Table 1 for expected shifts).

Q3: I am observing a significant amount of 2,4-dichloro-5-(chloromethyl)thiazole in my crude product. What is causing this and how can I prevent it?

A3: The formation of 2,4-dichloro-5-(chloromethyl)thiazole is a result of free-radical chlorination of the methyl group. This side reaction is typically promoted by:

  • Excessive Heat: High reaction temperatures increase the rate of radical formation.

  • UV Light: Exposure of the reaction mixture to sunlight or other UV sources can initiate radical chain reactions.

  • Radical Initiators: The presence of radical initiators, sometimes present as impurities in reagents or formed in situ, will accelerate this side reaction.

To minimize this impurity, you should:

  • Maintain Strict Temperature Control: Run the reaction at the lowest effective temperature.

  • Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Use a Radical Scavenger (with caution): In some cases, a small amount of a radical scavenger can be added, but this should be optimized carefully to avoid inhibiting the desired reaction.

  • Choose the Right Chlorinating Agent: Some chlorinating agents, like N-chlorosuccinimide (NCS) in the presence of a radical initiator, are specifically used for side-chain chlorination.[1] Using agents like sulfuryl chloride (SO₂Cl₂) or phosphoryl chloride (POCl₃) under controlled conditions is generally preferred for ring chlorination.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low Yield and High Concentration of Isomeric Impurity (2,5-dichloro-4-methylthiazole)
  • Primary Cause: Poor regioselectivity during the chlorination step. The electronic nature of the thiazole ring allows for electrophilic attack at multiple positions. The directing effects of existing substituents and the reaction conditions dictate the outcome.

  • Troubleshooting Workflow:

G start Start: Isomer Detected (e.g., by GC-MS or NMR) temp Was reaction temperature strictly controlled? start->temp sol_temp_high Solution: Lower the reaction temperature. Run kinetics to find optimal T. temp->sol_temp_high No / Fluctuated sol_temp_ok Action: Maintain strict temperature control. temp->sol_temp_ok Yes reagent_add How was the chlorinating agent added? sol_add_fast Solution: Add chlorinating agent slowly (dropwise) to avoid localized high concentrations. reagent_add->sol_add_fast All at once / Too fast sol_add_ok Action: Ensure slow and controlled addition. reagent_add->sol_add_ok Slowly / Dropwise solvent What solvent was used? sol_solvent Solution: Consider a more polar or coordinating solvent. Solvent choice can influence regioselectivity. solvent->sol_solvent sol_temp_ok->reagent_add sol_add_ok->solvent

Figure 1. Troubleshooting flowchart for isomer formation.

Problem 2: Incomplete Reaction - Presence of Mono-chlorinated Intermediates or Starting Material
  • Primary Cause: Insufficient reactivity, short reaction time, or inadequate stoichiometry of the chlorinating agent.

  • Diagnostic Steps:

    • Confirm Reagent Stoichiometry: Ensure that at least two equivalents of the chlorinating agent are used for the dichlorination. It's common to use a slight excess.

    • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material and mono-chlorinated intermediates. If the reaction stalls, it may indicate a need for more reagent or longer reaction time.

    • Check Reagent Quality: Ensure your chlorinating agent has not degraded. For example, sulfuryl chloride can decompose over time.

  • Corrective Actions:

    • Increase the equivalents of the chlorinating agent incrementally (e.g., from 2.1 to 2.5 equivalents).

    • Extend the reaction time at the established optimal temperature.

    • If using a catalyst, ensure it is active and used in the correct loading.

Analytical Data for Impurity Profiling

The table below provides expected ¹H and ¹³C NMR chemical shifts for the target compound and its most common impurities. These values are predictive and should be used as a guide for identification.

Compound NameStructureExpected ¹H NMR (δ ppm)Expected ¹³C NMR (δ ppm)Key Differentiating Feature
2,4-Dichloro-5-methylthiazole (Target)

-CH₃: ~2.5 ppm (s)-CH₃: ~12-15 ppmC2: ~155 ppmC4: ~145 ppmC5: ~130 ppmMethyl group singlet is the only proton signal.
2,5-Dichloro-4-methylthiazole (Isomer)

-CH₃: ~2.3 ppm (s)-CH₃: ~15-18 ppmC2: ~154 ppmC4: ~148 ppmC5: ~128 ppmMethyl group is typically slightly more shielded (lower ppm) compared to the target.
2,4-Dichloro-5-(chloromethyl)thiazole (Over-chlorination)

-CH₂Cl: ~4.7 ppm (s)-CH₂Cl: ~35-40 ppmC2: ~156 ppmC4: ~146 ppmC5: ~135 ppmAbsence of a methyl signal and appearance of a downfield methylene singlet (~4.7 ppm).
2-Chloro-5-methylthiazole (Under-chlorination)

-CH₃: ~2.4 ppm (s)H4: ~7.2 ppm (s)-CH₃: ~12 ppmC2: ~152 ppmC4: ~138 ppmC5: ~125 ppmPresence of an aromatic proton signal on the thiazole ring.

Table 1. Predicted NMR Data for Identification of Common Impurities.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of 5-Methyl-thiazol-2-ol

This protocol provides a general framework. Researchers must optimize conditions based on their specific equipment and safety protocols.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 5-methyl-thiazol-2-ol (1.0 eq) and a suitable solvent (e.g., chloroform or dichloroethane).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, ~3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) to pH 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2,4-dichloro-5-methylthiazole.

Causality: Using POCl₃ to convert the hydroxy/tautomeric keto group to a chloride at C2 and subsequently chlorinate the C4 position is a common strategy. The slow addition and initial cooling are critical to control the initial exothermic reaction. The final reflux drives the second chlorination to completion.

Protocol 2: Analytical GC-MS Method for Impurity Profiling

This method provides a starting point for separating the target compound from its key impurities.

  • GC System: Agilent 7890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, 250 °C, split ratio 50:1.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • MS System: Agilent 5977 or equivalent.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-350 amu.

Self-Validation: The method's validity can be confirmed by observing baseline separation between the main product peak and any impurity peaks. Peak identity should be confirmed by comparing mass spectra to known standards or by detailed fragmentation analysis.

Mechanistic Overview of Side Product Formation

The following diagram illustrates the primary synthetic pathway from a generic precursor and the branching points leading to common side products.

G cluster_0 Synthetic Pathways & Side Reactions Precursor 5-Methylthiazole Precursor (e.g., Amino or Hydroxy) MonoChloro Mono-chlorinated Intermediate Precursor->MonoChloro Chlorination (Incomplete) Product 2,4-Dichloro-5-methylthiazole (TARGET) MonoChloro->Product Further Chlorination Isomer 2,5-Dichloro-4-methylthiazole (Isomeric Impurity) MonoChloro->Isomer Poor Regioselectivity OverChloro 2,4-Dichloro-5-(chloromethyl)thiazole (Over-chlorination) Product->OverChloro Radical Chlorination (Excess Heat/UV)

Figure 2. Formation of key side products during synthesis.

This guide provides a foundational framework for troubleshooting the synthesis of 2,4-dichloro-5-methylthiazole. Successful synthesis relies on a combination of robust reaction control, diligent in-process monitoring, and accurate analytical characterization.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Impurity profiling and synthesis of standards. (n.d.). Enantia. Retrieved January 27, 2026, from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents.
  • 2,4,5-Trimethylthiazole. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Method for preparing 2-chloropropionaldehyde and use of the same. (2001). Google Patents.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved January 27, 2026, from [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. Retrieved January 27, 2026, from [Link]

  • United States Patent (19). (1996). Google Patents.

Sources

Navigating Byproduct Formation in 2-Chloro-5-Chloromethylthiazole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-5-chloromethylthiazole (CCMT). This guide is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this critical intermediate for various pharmaceutical and agrochemical applications.[1][2] As a key building block, the purity of CCMT is paramount, and controlling byproduct formation is a common challenge.

This document moves beyond a simple recitation of procedural steps. Instead, it offers a deep dive into the causality of byproduct formation, providing field-tested insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the scientific understanding necessary to diagnose, mitigate, and prevent the formation of common impurities, thereby improving yield, purity, and process robustness.

Frequently Asked Questions (FAQs) & Troubleshooting

Core Synthesis and Reaction Control

Question 1: My reaction yield of 2-chloro-5-chloromethylthiazole is consistently low, and the crude product is a dark, complex mixture. What are the likely primary causes?

Answer: A low yield accompanied by a dark, intractable crude product typically points to a loss of reaction control, specifically concerning temperature and the stoichiometry of your chlorinating agent. The cyclization of allyl isothiocyanate derivatives to form the thiazole ring is an exothermic process.[3]

  • Causality - The "Why": One of the most common synthetic routes involves the reaction of an allyl isothiocyanate derivative (like 3-chloro-1-isothiocyanato-1-propene or 2-chloroallyl isothiocyanate) with a chlorinating agent such as chlorine gas or sulfuryl chloride.[3][4] This reaction is known to be highly energetic. A patent for this process describes it as a "markedly severe reaction" when not properly controlled, leading to the formation of multiple byproducts.[3] Excessive heat can lead to uncontrolled side reactions, including polymerization and decomposition of the starting material and the desired product.

  • Troubleshooting Protocol:

    • Temperature Monitoring and Control: Ensure your reaction vessel is equipped with an efficient cooling system and an accurate internal thermometer. The reaction temperature should be maintained within the range specified in your protocol, often between -10°C and 20°C.[5] A sudden, uncontrolled temperature increase (an exotherm) is a clear indicator of a runaway reaction.

    • Controlled Reagent Addition: The chlorinating agent should be added slowly and sub-surface to ensure immediate and efficient mixing. This prevents localized areas of high concentration, which can lead to over-chlorination and other side reactions.

    • Solvent Choice: The choice of solvent is critical for heat management. A solvent with a good heat capacity can help to absorb the heat generated during the reaction. Halogenated hydrocarbons like chloroform or dichloromethane are commonly used.[3]

Question 2: I am observing significant amounts of what I suspect are over-chlorinated byproducts in my GC-MS analysis. How can I confirm their identity and prevent their formation?

Answer: Over-chlorination is a frequent issue, especially when using a strong chlorinating agent like chlorine gas or an excess of sulfuryl chloride. The most probable over-chlorinated species are 2,4-dichloro-5-chloromethylthiazole and 2-chloro-5-(dichloromethyl)thiazole.

  • Mechanism of Formation: The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position can be chlorinated under harsh conditions. The chloromethyl group, while generally more stable, can also undergo further chlorination, particularly at elevated temperatures.

  • Identification:

    • Mass Spectrometry (MS): Look for parent ions with molecular weights corresponding to the addition of one or more chlorine atoms to the CCMT molecule (M+34 for each additional Cl). The isotopic pattern of the molecular ion peak will also change significantly with the increased number of chlorine atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The appearance of new singlets in the aromatic region could indicate substitution at the C4 position. A shift in the chemical shift of the chloromethyl protons or a decrease in their integration value relative to the aromatic proton could suggest over-chlorination at the methyl group.

      • ¹³C NMR: Additional signals in the aromatic region and a downfield shift of the chloromethyl carbon signal are indicative of over-chlorination.

  • Preventative Measures:

    • Stoichiometry is Key: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid large excesses.

    • Lower Reaction Temperature: Conducting the reaction at the lower end of the recommended temperature range can significantly reduce the rate of electrophilic aromatic substitution on the thiazole ring.

    • Choice of Chlorinating Agent: Sulfuryl chloride is often considered a more manageable chlorinating agent than chlorine gas, allowing for better control over the reaction.

Visualizing the Reaction Pathway and Potential Pitfalls

To better understand the process, the following diagram illustrates the desired reaction pathway and the points at which common byproducts can form.

Byproduct_Formation cluster_main Main Synthetic Route cluster_byproducts Byproduct Formation Pathways Allyl_Isothiocyanate Allyl Isothiocyanate Derivative Intermediate Cyclization Intermediate Allyl_Isothiocyanate->Intermediate + Chlorinating Agent Polymerization Polymeric Byproducts Allyl_Isothiocyanate->Polymerization High Temperature Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2, Cl2) CCMT 2-Chloro-5-chloromethylthiazole (Desired Product) Intermediate->CCMT Cyclization Over_Chlorination Over-chlorinated Products (e.g., Dichloro-derivatives) CCMT->Over_Chlorination Excess Chlorinating Agent / High Temp. Hydrolysis Hydrolysis Product (2-Chloro-5-hydroxymethylthiazole) CCMT->Hydrolysis Aqueous Workup / Residual Moisture CCMT->Polymerization High Temperature caption Figure 1. Synthetic pathway of CCMT and major byproduct formation routes.

Caption: Synthetic pathway of CCMT and major byproduct formation routes.

Workup and Purification Issues

Question 3: After quenching the reaction and performing an aqueous workup, I am seeing a new impurity that I suspect is a hydrolysis product. How can I confirm this and modify my workup to avoid it?

Answer: The presence of 2-chloro-5-hydroxymethylthiazole is a common issue arising from the hydrolysis of the chloromethyl group. This is particularly prevalent if the workup is performed under basic conditions or at elevated temperatures.

  • Mechanism of Hydrolysis: The chloromethyl group is a reactive alkyl halide and can undergo nucleophilic substitution by water or hydroxide ions. This reaction is often accelerated by heat.

  • Confirmation:

    • Analytical Techniques: The hydrolysis product will have a different retention time in GC analysis. In MS, the molecular ion will be 18 mass units lower than CCMT (loss of HCl, addition of H₂O). In ¹H NMR, the chemical shift of the methylene protons will be significantly different, and a new broad singlet corresponding to the hydroxyl proton will be observed (this can be exchanged with D₂O).

    • Experimental Protocol: A simple confirmatory test is to intentionally hydrolyze a small sample of pure CCMT with a mild base and compare the analytical data (GC, TLC) with the impurity observed in your reaction mixture.

  • Troubleshooting the Workup:

    • Temperature Control: Keep the temperature of the workup as low as reasonably possible. Use ice baths during any neutralization steps.

    • pH Control: If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the wash quickly at a low temperature.[1] Avoid strong bases like sodium hydroxide if possible.

    • Minimize Contact Time: Reduce the contact time of the organic phase with the aqueous phase. Promptly separate the layers after extraction and washing.

Product Stability and Purification

Question 4: My purified 2-chloro-5-chloromethylthiazole appears to be degrading upon storage, showing discoloration and a decrease in purity. What are the best practices for storing this compound?

Answer: 2-chloro-5-chloromethylthiazole is a reactive molecule and can be sensitive to heat, light, and moisture. Proper storage is crucial to maintain its integrity.

  • Degradation Pathways:

    • Hydrolysis: As discussed previously, residual moisture can lead to the formation of 2-chloro-5-hydroxymethylthiazole.

    • Dimerization/Polymerization: The reactive chloromethyl group can lead to self-alkylation, forming dimers and oligomers, especially at elevated temperatures.

    • Decomposition: The thiazole ring itself can be susceptible to decomposition under harsh conditions, leading to discoloration.

  • Recommended Storage Protocol:

    • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rates of all potential degradation reactions.

    • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation.

    • Light Protection: Use an amber or opaque container to protect the compound from light, which can catalyze decomposition.

    • Purity: Ensure the material is as pure as possible before long-term storage, as impurities can sometimes act as catalysts for decomposition.

Data Summary: Key Reaction Parameters and Their Impact on Purity

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature -10°C to 20°CHigher Temp: Increased risk of over-chlorination, polymerization, and runaway reactions. Lower Temp: May slow down the reaction rate, potentially leading to incomplete conversion.
Chlorinating Agent Stoichiometry 1.05 - 1.1 equivalentsExcess: Leads to the formation of over-chlorinated byproducts. Insufficient: Results in incomplete conversion of the starting material.
Reagent Addition Rate Slow, controlled additionToo Fast: Can cause a dangerous exotherm and localized high concentrations, leading to byproduct formation.
Workup pH Neutral to slightly acidic; brief, cold basic wash if necessaryStrongly Basic: Promotes hydrolysis of the chloromethyl group.
Storage 2-8°C, inert atmosphere, protected from lightImproper Storage: Leads to degradation via hydrolysis, polymerization, and decomposition.

Conclusion

The successful synthesis of high-purity 2-chloro-5-chloromethylthiazole is a matter of precise control over key reaction parameters. By understanding the underlying mechanisms of byproduct formation, researchers can proactively design their experiments to minimize impurities. This guide provides a framework for troubleshooting common issues encountered during the synthesis, workup, and storage of this important chemical intermediate. Always consult the relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

  • Reddy, A. S., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99. Available at: [Link]

  • Kagabu, S., & Moriya, K. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. U.S. Patent No. 0,794,180.
  • Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Chinese Patent No. CN102924474A.
  • Bayer Aktiengesellschaft. (2000). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. European Patent No. EP1031566A1.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Dichlorothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving dichlorothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these challenging heterocyclic building blocks. Here, we synthesize field-proven insights and foundational scientific principles to address common experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning cross-coupling strategies with dichlorothiazoles.

Q1: What are the primary challenges in using dichlorothiazoles for palladium-catalyzed cross-coupling reactions? A1: The main difficulties stem from two core issues:

  • Catalyst Poisoning: The sulfur atom within the thiazole ring can strongly coordinate to the palladium catalyst, leading to deactivation and low reaction yields.[1]

  • Selectivity Control: Dichlorothiazoles possess two reactive chloride sites. Achieving selective mono-substitution at a specific position without forming di-substituted byproducts requires careful control over reaction parameters and catalyst choice.[2]

  • Ring Instability: Under harsh reaction conditions (e.g., high temperatures or very strong bases), the thiazole ring itself can be prone to decomposition, leading to complex reaction mixtures and low yields of the desired product.[1][3]

Q2: Which palladium catalysts and ligands are generally recommended for dichlorothiazole couplings? A2: To overcome catalyst poisoning, robust catalyst systems are essential. The most successful systems utilize palladium precursors combined with bulky, electron-rich ligands that stabilize the catalytic species and promote the desired reaction steps.[4] Highly recommended classes include:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are exceptionally effective.[1][3] Their steric bulk favors the formation of highly active monoligated Pd(0) species, which are crucial for efficient catalysis.[5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also known for their strong σ-donating ability and steric hindrance, which create robust catalysts resistant to deactivation.[1]

Q3: How can I achieve selective mono-substitution on a dichlorothiazole ring? A3: Achieving selectivity is a nuanced challenge that depends on the specific isomer (e.g., 2,4-, 2,5-, or 4,5-dichlorothiazole) and the desired outcome. Several strategies can be employed:

  • Exploiting Inherent Reactivity: The chlorine atoms on the thiazole ring often have different intrinsic reactivities due to electronic effects. For example, in many dihaloazoles, one position is inherently more susceptible to oxidative addition.[6] A preliminary small-scale screen with a standard catalyst can often reveal this baseline selectivity.

  • Catalyst and Ligand Control: The choice of ligand can dramatically influence which C-Cl bond reacts. By changing the catalyst system, it is sometimes possible to switch the selectivity from one position to the other.[6]

  • Reaction Condition Tuning: Sequential cross-coupling is a powerful strategy. Milder conditions, such as lower temperatures, can favor mono-substitution. Once the first coupling is complete and the product is isolated, a second, often more forcing, coupling can be performed at the remaining chloride position.[1]

Q4: What measures can be taken to prevent the decomposition of the thiazole ring? A4: Minimizing ring decomposition requires a delicate balance of reactivity. Key strategies include:

  • Milder Reaction Conditions: Employ the lowest possible temperature and shortest reaction time that still allows for efficient conversion.[1]

  • Judicious Choice of Base: While a base is necessary, an overly strong or reactive base can promote decomposition pathways. Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) is often necessary to find the optimal balance.[1]

  • Use of More Reactive Halides: If feasible, starting with a more reactive dihalogenated thiazole, such as a bromo-chloro or chloro-iodo variant, can allow for the use of milder conditions, thereby preserving the integrity of the ring.[3][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during experiments.

Problem 1: Low or No Yield of Desired Product

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • The desired product is formed in trace amounts or not at all.

  • A complex mixture of unidentifiable byproducts is observed.

Troubleshooting Workflow

start Low / No Yield cause1 Cause: Catalyst Poisoning / Deactivation start->cause1 cause2 Cause: Ineffective Reaction Conditions start->cause2 cause3 Cause: Inactive Precatalyst start->cause3 solution1a Solution: Use robust, bulky ligands (XPhos, SPhos, NHCs). cause1->solution1a solution1b Solution: Ensure rigorous inert atmosphere (degas solvents, use glovebox/Schlenk line). cause1->solution1b solution2a Solution: Screen bases (K₃PO₄, Cs₂CO₃, NaOtBu). Check solubility. cause2->solution2a solution2b Solution: Screen solvents (Toluene, Dioxane, DMF). Consider biphasic systems. cause2->solution2b solution2c Solution: Incrementally increase temperature. cause2->solution2c solution3a Solution: Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). cause3->solution3a solution3b Solution: Verify the quality and age of the Pd(II) precatalyst. cause3->solution3b

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

Possible Cause Recommended Solution & Explanation
1. Catalyst Poisoning The sulfur atom in the thiazole ring can irreversibly bind to and deactivate the palladium catalyst.[1] Solution: Switch to a more robust catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are more resistant to poisoning as they shield the metal center.[1]
2. Inactive Catalyst The Pd(II) precatalyst (e.g., Pd(OAc)₂) may not be effectively reduced to the active Pd(0) species in situ, or the Pd(0) source may have oxidized. Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1][3] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1]
3. Inappropriate Base The choice of base is critical and reaction-dependent. An incorrect base can lead to poor reactivity or starting material decomposition. Solution: Screen a panel of bases. For Suzuki-Miyaura, common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[1] For Buchwald-Hartwig amination, stronger bases like NaOt-Bu or K₃PO₄ are typically required.[1][3] The base's strength and solubility can significantly impact the outcome.
4. Poor Solvent Choice The solvent must adequately dissolve the reagents to facilitate the reaction. For biphasic reactions like Suzuki, proper mixing is crucial. Solution: Common solvents include toluene, dioxane, or DMF, often with water as a co-solvent for Suzuki reactions.[1] Ensure the chosen solvent is anhydrous (for non-aqueous couplings) and properly degassed.
5. Insufficient Temperature Cross-coupling reactions involving less reactive aryl chlorides often require thermal energy to drive the oxidative addition step. Solution: If the reaction is sluggish at a lower temperature, consider incrementally increasing it, for example, up to reflux conditions.[1] Monitor for any signs of decomposition.
Problem 2: Poor Selectivity (Di-substitution or Wrong Isomer)

Symptoms:

  • A significant amount of di-substituted product is formed when mono-substitution is desired.

  • The reaction occurs at the undesired chloride position in an unsymmetrical dichlorothiazole.

Possible Cause Recommended Solution & Explanation
1. Overly Reactive Conditions High temperatures, long reaction times, or a highly active catalyst can lead to a second coupling event after the initial mono-substitution. Solution: Reduce the reaction temperature and/or reaction time.[1] Use a slight excess (1.0-1.2 equivalents) of the coupling partner. If di-substitution persists, consider a less reactive but more selective catalyst system.
2. Incorrect Stoichiometry Using a large excess of the nucleophilic coupling partner (e.g., boronic acid or amine) will drive the reaction towards di-substitution. Solution: Carefully control the stoichiometry. For mono-substitution, use the coupling partner as the limiting reagent or in slight excess (e.g., 1.1 equivalents).[1]
3. Lack of Catalyst Control The inherent electronic and steric properties of the dichlorothiazole may not favor the desired position, or the chosen catalyst may not be selective. Solution: Screen different ligand/palladium combinations. As demonstrated in other dihaloazole systems, changing from a monodentate ligand (like PPh₃) to a bidentate or bulky monodentate ligand can invert the site of reactivity.[8] This catalyst-controlled regioselectivity is a powerful tool for accessing different isomers.[6]
Key Experimental Protocols

The following are generalized, step-by-step protocols that serve as a robust starting point for optimization. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) using a Schlenk line or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of a dichlorothiazole with an arylboronic acid.

Workflow Diagram

A 1. Assemble Reactants (Schlenk Flask) B 2. Add Pd Precatalyst & Ligand A->B C 3. Add Dichlorothiazole & Boronic Acid B->C D 4. Add Base & Degassed Solvent C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Work-up & Purification E->F

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Procedure:

  • To a dry Schlenk flask charged with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), the dichlorothiazole (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1 M concentration) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of a dichlorothiazole with a primary or secondary amine.

Procedure:

  • In a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), the dichlorothiazole (1.0 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube with a stir bar.[3]

  • Seal the tube, remove it from the glovebox (if used), and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).[3]

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for the specified time (4-24 hours).[3]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is for the coupling of a dichlorothiazole with a terminal alkyne.

Procedure:

  • To a dry Schlenk flask, add the dichlorothiazole (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt co-catalyst (e.g., CuI, 4-10 mol%).[3]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol).[3]

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise with stirring.[3]

  • Stir the reaction at the desired temperature (room temperature to 80 °C), monitoring its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product via flash column chromatography.

Catalyst System Selection Guide

The table below summarizes recommended starting points for catalyst systems based on the desired transformation. Optimization is almost always necessary.

Reaction Type Dichlorothiazole Isomer Recommended Pd Source Recommended Ligand Typical Base Notes
Suzuki-Miyaura 2,4-, 2,5-, or 4,5-Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Excellent for C-C bond formation. Water is often used as a co-solvent.[1]
Buchwald-Hartwig 2,4-, 2,5-, or 4,5-Pd₂(dba)₃ or G3/G4 PalladacyclesXPhos, RuPhosNaOt-Bu, K₃PO₄The choice of ligand is critical for coupling hindered amines.[3][9]
Sonogashira 2,4-, 2,5-, or 4,5-PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NHRequires a Cu(I) co-catalyst. Copper-free versions exist but may require more specialized ligands.[10][11]
Stille 2,4-, 2,5-, or 4,5-Pd₂(dba)₃ or Pd(PPh₃)₄P(o-tol)₃, AsPh₃(None required)Tolerant of many functional groups but uses toxic organostannane reagents.[3]
Understanding the Catalytic Cycle

A firm grasp of the underlying mechanism is crucial for rational troubleshooting. Most palladium-catalyzed cross-couplings proceed through a similar cycle.

pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2 L₂Pd(II)(Ar)X oa->pd2 tm Transmetalation pd2->tm Nuc-M (Base assists) pd2_2 L₂Pd(II)(Ar)(Nuc) tm->pd2_2 re Reductive Elimination pd2_2->re re->pd0 Ar-Nuc (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive chlorides.[12]

  • Transmetalation: The nucleophilic coupling partner (Nuc-M) exchanges its organic group with the halide on the palladium center. This step is highly dependent on the reaction type (e.g., for Suzuki, M=Boron; for Stille, M=Tin) and is often facilitated by the base.[12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final product (Ar-Nuc). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

References
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 3,4-Dichloro-1,2,5-thiadiazole Reactions.
  • Campeau, L.-C., & Hazari, N. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 38, 3–35. [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. [Link]

  • That's an impressive result! (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Penfluzole, A. D. et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH Public Access. [Link]

  • Ahmad, S. et al. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • Reeves, J. T. et al. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. PubMed. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Cernak, T. et al. (2012). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Vasile, M. et al. (2012). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. [Link]

  • Kim, G. et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

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Validation & Comparative

Analytical methods for the characterization of 2,4-Dichloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2,4-Dichloro-5-methylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the analytical characterization of 2,4-Dichloro-5-methylthiazole, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Given the limited publicly available data on this specific compound, this document establishes robust analytical methodologies by drawing parallels with structurally related thiazole derivatives.[1][2] The protocols and comparative analyses herein are designed for researchers, quality control scientists, and drug development professionals who require definitive methods for identity, purity, and stability assessment.

The structural integrity and purity of starting materials like 2,4-Dichloro-5-methylthiazole are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide emphasizes a multi-technique approach, as no single method can provide a complete analytical profile. We will explore chromatographic, spectroscopic, and thermal methods, explaining the causality behind procedural choices to ensure scientifically sound and reproducible results.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and identifying potential process-related impurities or degradation products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the analyte's volatility and thermal stability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for non-volatile or thermally labile compounds and offers exceptional versatility for impurity profiling.[1] For 2,4-Dichloro-5-methylthiazole, a C18 stationary phase is recommended due to its excellent retention characteristics for heterocyclic and aromatic compounds.[1]

Rationale for Method Design:

  • Stationary Phase: A C18 column provides a non-polar surface, ideal for retaining the moderately polar 2,4-Dichloro-5-methylthiazole.

  • Mobile Phase: A combination of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol) is used. Formic acid helps to protonate any residual silanols on the column, leading to improved peak symmetry.[1] Acetonitrile is often chosen for its lower viscosity and UV transparency.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte but also provides UV spectral data, which is invaluable for peak purity assessment and preliminary identification of unknown impurities. The thiazole ring is expected to have a UV chromophore suitable for detection around 254-270 nm.[3]

Comparative Analysis of Organic Modifiers:

ParameterMethod A: AcetonitrileMethod B: MethanolRationale
Selectivity Different elution patterns for impuritiesMay provide better resolution for certain impuritiesThe choice of organic modifier alters the selectivity of the separation. It is crucial to screen both during method development.[1]
Elution Strength StrongerWeakerAcetonitrile typically results in shorter retention times compared to methanol.
System Pressure LowerHigherThe lower viscosity of acetonitrile mixtures results in lower backpressure, which can extend column lifetime.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm, with spectral scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • System Suitability: Perform five replicate injections of the standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

Gas Chromatography (GC)

GC is a powerful alternative if the analyte is volatile and thermally stable. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for universal carbon-based detection or a Mass Spectrometer (MS) for definitive identification.

Rationale for Method Design:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point. It provides a good balance of retention for the polar thiazole ring and the non-polar chloro- and methyl-substituents.

  • Injector: Split/splitless injection is standard. A split injection is used for concentrated samples to avoid column overload, while a splitless injection is preferred for trace analysis.

  • Temperature Program: A gradient temperature program is essential to ensure the elution of both volatile impurities and the main analyte in a reasonable time with good peak shape.

Detailed Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 min.

  • Injection Mode: Split, with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity and structure of 2,4-Dichloro-5-methylthiazole.

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecular weight and valuable structural information through fragmentation analysis.[4] It is highly sensitive and specific. For 2,4-Dichloro-5-methylthiazole (C₄H₃Cl₂NS), MS is particularly powerful due to the characteristic isotopic pattern of chlorine.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The nominal mass is 167 g/mol .

  • Isotopic Pattern: The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 peak cluster. The relative intensity ratio will be approximately 100:65:10, which is a definitive indicator for a dichlorinated compound.[5]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a robust choice for small molecules that may not ionize well by Electrospray Ionization (ESI).[6][7]

G cluster_ms Mass Spectrometry Analysis Sample Sample Ion_Source Ion Source (e.g., APCI) Sample->Ion_Source Vaporization & Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Mass Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted NMR Signals for 2,4-Dichloro-5-methylthiazole:

  • ¹H NMR: A single signal is expected.

    • A singlet around δ 2.4-2.7 ppm, integrating to 3 protons, corresponding to the methyl group (CH₃) at the C5 position. The exact chemical shift is influenced by the adjacent chloro- and sulfur-containing ring.[8]

  • ¹³C NMR: Four distinct signals are predicted.

    • One signal in the aliphatic region (δ 10-20 ppm) for the methyl carbon.

    • Three signals in the aromatic/heterocyclic region (δ 120-160 ppm) for the three carbons of the thiazole ring (C2, C4, C5). The carbons attached to chlorine (C2, C4) would be significantly deshielded.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3000-2850C-H StretchMethyl (CH₃)Characteristic stretching vibrations for sp³ C-H bonds.
~1600-1500C=N StretchThiazole RingThe imine bond within the thiazole ring gives a characteristic absorption in this region.[11][12]
~1450-1350C-C StretchThiazole RingSkeletal vibrations of the heterocyclic ring.[12]
~800-600C-Cl StretchChloro-substituentStrong absorptions due to the carbon-chlorine bonds are expected in the fingerprint region.
~700-600C-S StretchThiazole RingCarbon-sulfur bond vibrations typically appear in this lower frequency range.[13]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, melting point, and decomposition profile of a substance.[14] This information is vital for defining storage conditions and understanding potential hazards.

  • DSC: Will show a sharp endothermic peak corresponding to the melting point of the pure substance. The presence of impurities would typically broaden this peak and lower the melting point.

  • TGA: Will show the weight loss of the sample as a function of temperature. For 2,4-Dichloro-5-methylthiazole, a single-step or multi-step decomposition is expected at elevated temperatures. The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative degradation.[15]

Integrated Analytical Workflow

A logical and efficient workflow is essential for the complete characterization of a new batch of 2,4-Dichloro-5-methylthiazole. The following diagram illustrates a recommended approach.

G start New Batch of 2,4-Dichloro-5-methylthiazole hplc_gc Purity Check (RP-HPLC or GC-FID) start->hplc_gc decision Purity ≥ 99.5%? hplc_gc->decision pass Proceed to Structural Confirmation decision->pass Yes fail Further Purification Required decision->fail No nmr ¹H and ¹³C NMR pass->nmr ms LC-MS or GC-MS pass->ms ir FT-IR Spectroscopy pass->ir thermal DSC / TGA pass->thermal confirmation Structure & Identity Confirmed nmr->confirmation ms->confirmation ir->confirmation thermal->confirmation release Batch Release confirmation->release

Caption: Recommended workflow for analytical characterization.

Conclusion and Method Comparison

The characterization of 2,4-Dichloro-5-methylthiazole requires an orthogonal set of analytical techniques. While chromatographic methods are supreme for purity assessment, spectroscopic and thermal analyses are essential for unequivocal identification and stability evaluation.

Summary of Analytical Techniques:

TechniquePrimary ApplicationInformation ProvidedKey Advantage
RP-HPLC Purity, Quantification, Impurity ProfilingRetention Time, Peak Area, UV SpectrumHigh versatility for a wide range of compounds.[1]
GC-FID Purity, QuantificationRetention Time, Peak AreaHigh efficiency for volatile compounds.
Mass Spec. Molecular Weight, Structural ConfirmationMolecular Ion, Isotopic Pattern, FragmentsHigh sensitivity and specificity.[4]
NMR Spec. Unambiguous Structure ElucidationChemical Shifts, Coupling ConstantsProvides the complete carbon-hydrogen framework.
IR Spec. Functional Group IdentificationVibrational FrequenciesRapid, non-destructive screening.
DSC/TGA Thermal Properties, StabilityMelting Point, Decomposition TemperatureCrucial for handling, storage, and safety.[11][15]

By implementing the detailed protocols and understanding the comparative advantages outlined in this guide, researchers and analysts can confidently and accurately characterize 2,4-Dichloro-5-methylthiazole, ensuring its quality and suitability for downstream applications in research and development.

References

  • WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google P
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (URL: )
  • 2,4,5-trimethyl thiazole, 13623-11-5 - The Good Scents Company. (URL: )
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  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study - ResearchGate. (URL: [Link])

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (URL: )
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  • (Z)-2-{methylene}malononitrile. (URL: )

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google P
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  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (URL: )
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of 2,4-Dichloro-5-methylthiazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,4-Dichloro-5-methylthiazole, a key building block in the synthesis of various therapeutic agents, presents a distinct analytical challenge due to its halogenated heterocyclic structure.[1] The presence of impurities, which can arise from starting materials, by-products of synthesis, or degradation, must be meticulously controlled and quantified.[2][3] This guide provides an in-depth, comparative analysis of two instrumental pillars of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this critical intermediate.

This document is structured to move beyond a simple recitation of methods. It delves into the causality behind analytical choices, offering a self-validating framework for protocol design rooted in established scientific principles and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[4][5]

Foundational Principles: Choosing the Right Analytical Tool

The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, 2,4-Dichloro-5-methylthiazole, and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC) is a separation technique that excels with compounds that are less volatile, thermally sensitive, or possess high polarity.[6] The separation occurs in a liquid mobile phase, making it suitable for a wide array of organic molecules without the need for vaporization.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and thermally stable compounds.[8] The sample must be vaporized at high temperatures to be carried by an inert gas through the separation column.[6] Its coupling with a mass spectrometer provides unparalleled identification capabilities based on mass-to-charge ratio and fragmentation patterns.

For 2,4-Dichloro-5-methylthiazole, both techniques are viable, but they offer different advantages and reveal different aspects of the impurity profile. The choice depends on the specific analytical goal: routine quality control (QC), impurity identification, or comprehensive profiling.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC, particularly with UV detection, is often the preferred method for routine purity analysis and assay in a QC environment. Its robustness, precision, and applicability to a wide range of potential non-volatile impurities make it highly suitable.[8]

Causality of Method Design

The goal is to develop a stability-indicating method capable of separating the main component from process-related impurities and potential degradants.

  • Stationary Phase Selection: A reversed-phase C18 column is the logical starting point. Its non-polar stationary phase provides effective retention for moderately polar heterocyclic compounds like 2,4-Dichloro-5-methylthiazole.[9]

  • Mobile Phase Composition: A mobile phase consisting of an aqueous component and an organic modifier (like acetonitrile or methanol) allows for the manipulation of retention times. Acetonitrile is often chosen for its lower viscosity and UV transparency.[9] The addition of a buffer or acid (e.g., formic or phosphoric acid) is critical to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring sharp, symmetrical peaks.

  • Detection: The thiazole ring contains a chromophore, making UV detection a simple and effective choice. A photodiode array (PDA) detector is superior as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Sonicate & Filter s2->s3 s4 Inject into HPLC s3->s4 Autosampler s5 Separation on C18 Column s4->s5 s6 UV/PDA Detection s5->s6 s7 Integrate Peaks s6->s7 Chromatogram s8 Calculate % Purity (Area Normalization) s7->s8 s9 Generate Report s8->s9

Caption: A typical workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC-UV

1. System Preparation:

  • HPLC System: A quaternary pump system with an autosampler, column oven, and PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: Acetonitrile/Water (50:50 v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-20 min: 30% to 80% B
  • 20-25 min: 80% B
  • 25-26 min: 80% to 30% B
  • 26-30 min: 30% B (Re-equilibration)

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 2,4-Dichloro-5-methylthiazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).
  • Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
  • Spiked Sample (for validation): Prepare a sample solution and spike with known levels of identified impurities to confirm separation and accuracy.

4. Validation & System Suitability:

  • Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[10]
  • System Suitability Test (SST): Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor and theoretical plates should also meet predefined criteria.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is exceptionally powerful for analyzing volatile impurities and provides definitive structural information, making it an indispensable tool for identifying unknown peaks or confirming the identity of trace contaminants.[8][11]

Causality of Method Design

The primary objective is to achieve separation of volatile components and obtain clear mass spectra for identification.

  • Stationary Phase Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a versatile choice.[12] It separates compounds primarily based on boiling point and offers excellent thermal stability, making it suitable for a wide range of semi-volatile organic compounds.

  • Temperature Programming: A temperature ramp is essential. It starts at a low temperature to resolve highly volatile impurities and gradually increases to elute the main analyte and less volatile components in a reasonable time with good peak shape.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard. This high-energy ionization creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification.[13] The mass spectrometer scans a wide mass range (e.g., 40-400 amu) to capture the molecular ion and key fragment ions. The presence of two chlorine atoms in 2,4-Dichloro-5-methylthiazole will produce a characteristic isotopic pattern (M, M+2, M+4) that is a powerful confirmation tool.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation g1 Weigh Sample g2 Dissolve in Volatile Solvent (e.g., Dichloromethane) g1->g2 g3 Inject into GC g2->g3 Autosampler g4 Vaporization in Inlet g3->g4 g5 Separation on DB-5ms Column g4->g5 g6 EI Ionization & MS Detection g5->g6 g7 Extract Ion Chromatograms g6->g7 Total Ion Chromatogram g8 Compare Mass Spectra to Library (NIST) g7->g8 g9 Identify Impurities g8->g9

Caption: A typical workflow for GC-MS impurity identification.

Detailed Experimental Protocol: GC-MS

1. System Preparation:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
  • Solvent: Dichloromethane or Ethyl Acetate.

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (or split 10:1, depending on concentration).
  • Oven Temperature Program:
  • Initial Temp: 60 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40 - 400 m/z.

3. Sample Preparation:

  • Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (Concentration: ~1 mg/mL). Further dilution may be necessary.

4. Data Analysis:

  • Integrate the total ion chromatogram (TIC).
  • For each impurity peak, examine the mass spectrum.
  • Identify the molecular ion (if present) and key fragment ions. Note the characteristic chlorine isotope pattern.
  • Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST/Wiley) for tentative identification.
  • Final confirmation requires analysis of a certified reference standard of the suspected impurity.

Head-to-Head Comparison: HPLC vs. GC-MS

The optimal choice of technique is contingent on the specific analytical question being addressed.

FeatureHPLC-UV/PDAGC-MSRationale & Justification
Analyte Scope Excellent for non-volatile and thermally labile impurities.Limited to volatile and thermally stable compounds.HPLC has a broader application range for potential complex impurities that might decompose in a hot GC inlet.[14]
Primary Application Quantitative analysis (purity, assay). Ideal for routine QC.Qualitative analysis (identification of unknowns).HPLC provides superior quantitative precision and accuracy for calculating purity values as per regulatory standards.[15] GC-MS provides definitive structural information for impurity profiling.[8]
Sensitivity Good (ng range).Excellent (pg range).GC-MS is generally more sensitive, making it the preferred method for trace analysis of volatile contaminants.[7]
Selectivity High; tunable with mobile phase composition.Very high; based on both retention time and mass spectrum.While HPLC selectivity is powerful, the added dimension of mass analysis in GC-MS provides near-absolute specificity.[7]
Speed Slower; run times are typically 10-60 minutes.[16]Faster; runs can be completed in minutes for volatile compounds.[6]The gas mobile phase in GC allows for faster diffusion and separation compared to liquid mobile phases.
Cost & Complexity Higher initial and operational costs due to solvent consumption.[16]Lower operational cost (uses inert gas). Maintenance can be complex.The high-pressure pumps and solvent usage make HPLC systems more expensive to operate.[16]
Regulatory Standing Well-established and accepted for purity and assay testing.Gold standard for identification and analysis of residual solvents (ICH Q3C).[4]Both methods are fully accepted by regulatory bodies like the FDA and EMA when properly validated for their intended purpose.

Conclusion for the Practicing Scientist

For the comprehensive purity analysis of 2,4-Dichloro-5-methylthiazole, a dual-pronged approach leveraging both HPLC and GC-MS is the most scientifically sound strategy.

  • For routine quality control, release testing, and stability studies, a validated HPLC-UV/PDA method should be the primary tool. It provides robust, precise, and accurate quantification of the main component and known impurities, aligning perfectly with the requirements of Good Manufacturing Practice (GMP).

  • For impurity profiling during process development, troubleshooting, and the identification of unknown peaks observed in HPLC, GC-MS is the indispensable counterpart. Its ability to provide structural elucidation of volatile and semi-volatile impurities is unmatched and crucial for building a complete understanding of the substance's impurity profile as required by ICH Q3A guidelines.[4]

By understanding the distinct strengths and causal underpinnings of each technique, researchers and drug development professionals can deploy them strategically, ensuring the quality, safety, and regulatory compliance of their materials.

References

  • European Medicines Agency. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. EMA. Retrieved from [Link][17]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved from [Link][16]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Retrieved from [Link][6]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link][15]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal. Retrieved from [Link][11]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link][4]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Retrieved from [Link][7]

  • PubMed. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. Retrieved from [Link][10]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link][5]

  • Agilent. (2024). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Agilent. Retrieved from [Link][12]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link][8]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman People. Retrieved from [Link][13]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link][2]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Retrieved from [Link][3]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News-Medical.net. Retrieved from [Link][14]

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A Comparative Guide to the Synthesis of Dichlorinated Thiazoles for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Dichlorinated thiazoles are pivotal structural motifs in medicinal chemistry and materials science, finding application in pharmaceuticals, agrochemicals, and functional dyes. The strategic placement of two chlorine atoms on the thiazole ring significantly influences the molecule's physicochemical properties and biological activity. For researchers and drug development professionals, selecting the optimal synthetic route to a specific dichlorinated thiazole isomer is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the primary synthesis routes to 2,4-, 4,5-, and 2,5-dichlorothiazoles, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to Dichlorinated Thiazoles

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] The introduction of chlorine atoms can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Dichlorinated thiazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules. For instance, 2,4-dichloro-5-thiazolecarboxaldehyde is a key intermediate in the preparation of compounds with potential antitubercular and antiproliferative activities.[3][4]

The primary strategies for synthesizing dichlorinated thiazoles can be broadly categorized into three approaches:

  • The Sandmeyer Reaction: Conversion of amino groups on the thiazole ring to chloro groups.

  • Direct Electrophilic Chlorination: Introduction of chlorine atoms directly onto the thiazole nucleus.

  • Ring Formation with Chlorinated Precursors: Building the thiazole ring using starting materials that already contain chlorine atoms, often through a variation of the Hantzsch thiazole synthesis.

This guide will now delve into a comparative analysis of these routes for the synthesis of specific dichlorinated thiazole isomers.

I. Synthesis of 2,4-Dichlorothiazole

2,4-Dichlorothiazole is a frequently utilized intermediate. Its synthesis can be approached through multiple pathways, each with distinct advantages and limitations.

Route 1: The Sandmeyer Reaction from 2-Amino-4-chlorothiazole

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[5][6][7] In the context of dichlorinated thiazoles, this approach typically involves a two-step process starting from a readily available aminothiazole.

Mechanism: The synthesis of 2,4-dichlorothiazole via this route begins with the diazotization of 2-amino-4-chlorothiazole in the presence of a nitrite source (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This unstable intermediate is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom, releasing nitrogen gas.[8]

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole from 2-Amino-4-chlorothiazole

  • Step 1: Diazotization. 2-Amino-4-chlorothiazole hydrochloride is suspended in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction. A solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added portion-wise to the copper(I) chloride solution, leading to the evolution of nitrogen gas and the formation of 2,4-dichlorothiazole.

  • Workup and Purification. The reaction mixture is typically extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure.

Causality Behind Experimental Choices: The use of low temperatures during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst to facilitate the single-electron transfer process that initiates the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[7]

Route 2: Ring Formation from Chlorinated Precursors

An alternative strategy involves constructing the thiazole ring using starting materials that already contain the desired chlorine atoms. A notable example is the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione.[9]

Mechanism: This transformation is a Vilsmeier-Haack type reaction. 2,4-Thiazolidinedione reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). POCl₃ activates DMF to form the Vilsmeier reagent, an electrophilic iminium species. This reagent then reacts with the thiazolidinedione, leading to chlorination and formylation at the 5-position to yield the 2,4-dichloro-5-thiazolecarboxaldehyde.[9]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

  • Reaction Setup. 2,4-Thiazolidinedione, dimethylformamide, and a molar excess of phosphorus oxychloride are combined in a reaction vessel.[9]

  • Reaction Conditions. The mixture is heated to reflux (approximately 115 °C) until the evolution of hydrogen chloride gas ceases.[9]

  • Workup and Purification. The reaction mixture is then carefully quenched with water (hydrolysis) and the product is extracted with an organic solvent. Purification is typically achieved through crystallization or column chromatography.

Causality Behind Experimental Choices: Phosphorus oxychloride serves as both a chlorinating agent and an activator for the formylating agent (DMF). The reflux temperature provides the necessary energy to drive the reaction to completion.

II. Synthesis of 4,5-Dichlorothiazole

The synthesis of 4,5-dichlorothiazole often relies on direct chlorination methods due to the reactivity of the C4 and C5 positions of the thiazole ring.

Route 1: Direct Chlorination of Thiazole

Direct electrophilic chlorination of the thiazole ring can lead to the formation of dichlorinated products. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the ring.

Mechanism: The thiazole ring is susceptible to electrophilic attack, particularly at the C5 position.[10] The reaction with a chlorinating agent, such as chlorine gas or sulfuryl chloride (SO₂Cl₂), proceeds through the formation of a sigma complex, followed by deprotonation to restore aromaticity. The introduction of the first chlorine atom deactivates the ring, making the second chlorination more challenging and often requiring harsher conditions.

Experimental Protocol: Direct Chlorination of a Thiazole Derivative

  • Reaction Setup. A solution of the starting thiazole derivative in a suitable inert solvent (e.g., chloroform, carbon tetrachloride) is prepared.

  • Chlorinating Agent. A chlorinating agent such as sulfuryl chloride is added dropwise to the solution, often at a controlled temperature.[11]

  • Reaction Conditions. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrate. The progress of the reaction is monitored by techniques like TLC or GC-MS.

  • Workup and Purification. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.

Causality Behind Experimental Choices: The choice of chlorinating agent and solvent is critical. Sulfuryl chloride is often preferred over chlorine gas for laboratory-scale reactions due to its ease of handling.[11] The reaction conditions are optimized to achieve the desired level of chlorination while minimizing side reactions.

III. Synthesis of 2,5-Dichlorothiazole

The synthesis of 2,5-dichlorothiazole can be achieved through a combination of the strategies discussed above, often involving a multi-step sequence.

Route 1: Sandmeyer Reaction of 2-Amino-5-chlorothiazole

Similar to the synthesis of 2,4-dichlorothiazole, a Sandmeyer reaction can be employed, starting from 2-amino-5-chlorothiazole.

Mechanism: The synthetic logic and mechanism are analogous to the Sandmeyer reaction described for the 2,4-isomer. The amino group at the 2-position is converted to a diazonium salt and subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.

Route 2: Ring Formation and Subsequent Chlorination

Another approach involves the initial synthesis of a 2-substituted thiazole followed by chlorination at the 5-position.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

A patented method describes the synthesis of 2-chloro-5-(chloromethyl)thiazole from 1-isothiocyanato-2-chloro-2-propene by introducing chlorine gas in an organic solvent.[12] This is a direct chlorination and cyclization process.

Comparative Performance of Synthesis Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key performance indicators for the discussed routes. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrate and scale of the reaction.

Target CompoundSynthesis RouteStarting Material(s)Key ReagentsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
2,4-Dichlorothiazole Sandmeyer Reaction2-Amino-4-chlorothiazoleNaNO₂, HCl, CuClGood2-4 hoursReliable, well-establishedRequires handling of unstable diazonium salts
2,4-Dichloro-5-carboxaldehyde Ring Formation2,4-ThiazolidinedioneDMF, POCl₃Good[9]Several hoursDirect formation of a functionalized productHarsh reaction conditions (refluxing POCl₃)
4,5-Dichlorothiazole Direct ChlorinationThiazole or substituted thiazoleSO₂Cl₂ or Cl₂Variable1-12 hoursPotentially a one-step processCan lead to a mixture of products, regioselectivity issues
2,5-Dichlorothiazole Sandmeyer Reaction2-Amino-5-chlorothiazoleNaNO₂, HCl, CuClGood2-4 hoursPredictable regiochemistryRequires synthesis of the starting aminothiazole
2-Chloro-5-(chloromethyl)thiazole Direct Chlorination/Cyclization1-Isothiocyanato-2-chloro-2-propeneCl₂73%[10]3-12 hoursDirect route to a difunctionalized productUse of chlorine gas can be hazardous

Visualizing the Synthetic Pathways

To further clarify the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.

Sandmeyer_Reaction 2-Amino-4-chlorothiazole 2-Amino-4-chlorothiazole Diazonium Salt Diazonium Salt 2-Amino-4-chlorothiazole->Diazonium Salt NaNO2, HCl 2,4-Dichlorothiazole 2,4-Dichlorothiazole Diazonium Salt->2,4-Dichlorothiazole CuCl

Caption: Sandmeyer reaction for 2,4-dichlorothiazole synthesis.

Ring_Formation 2,4-Thiazolidinedione 2,4-Thiazolidinedione 2,4-Dichloro-5-thiazolecarboxaldehyde 2,4-Dichloro-5-thiazolecarboxaldehyde 2,4-Thiazolidinedione->2,4-Dichloro-5-thiazolecarboxaldehyde DMF, POCl3

Caption: Ring formation route to a dichlorinated thiazole derivative.

Direct_Chlorination Thiazole Thiazole Chlorothiazole Chlorothiazole Thiazole->Chlorothiazole SO2Cl2 Dichlorothiazole Dichlorothiazole Chlorothiazole->Dichlorothiazole SO2Cl2

Caption: Stepwise direct chlorination of the thiazole ring.

Conclusion and Future Perspectives

The synthesis of dichlorinated thiazoles offers a variety of strategic choices for the synthetic chemist. The Sandmeyer reaction provides a reliable and predictable method for introducing chlorine at the 2-position, provided the corresponding aminothiazole is available. Direct chlorination can be a more direct route but may suffer from issues of regioselectivity and over-reaction. Ring formation using chlorinated precursors is a powerful strategy for accessing specific, functionalized dichlorinated thiazoles.

The choice of the optimal route will depend on the desired isomer, the availability and cost of starting materials, the required scale of the synthesis, and the safety considerations of the reagents and reaction conditions. As the demand for novel thiazole-containing compounds continues to grow, the development of more efficient, selective, and sustainable methods for the synthesis of dichlorinated thiazoles will remain an important area of research. Future efforts may focus on catalytic C-H activation/chlorination methods to provide more direct and atom-economical routes to these valuable building blocks.

References

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Benchmarking the Efficacy of 2,4-Dichloro-5-methylthiazole as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of substituted thiazole moieties is therefore a critical aspect of drug design and development. Among the various synthons available for this purpose, 2,4-Dichloro-5-methylthiazole presents itself as a versatile and economically attractive building block. This guide provides a comprehensive technical evaluation of its efficacy, offering a comparative analysis against alternative synthons and detailing experimental protocols for its application in key synthetic transformations.

The Strategic Advantage of a Dichloro-Substituted Thiazole

2,4-Dichloro-5-methylthiazole offers two distinct reactive sites for functionalization through cross-coupling and nucleophilic substitution reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the electronic nature of the thiazole ring and the presence of the C5-methyl group, allows for selective and sequential modifications. This opens up avenues for the creation of diverse molecular architectures from a single, readily available starting material.

Understanding the Regioselectivity

In palladium-catalyzed cross-coupling reactions, the regioselectivity of dihalogenated heterocycles is a subject of considerable interest. For dihalothiazoles, the C2 position is generally more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst.[2] This preferential reactivity at the C2 position allows for a degree of inherent regiocontrol in mono-functionalization reactions. However, this selectivity can often be modulated by the choice of catalyst, ligands, and reaction conditions. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, a related five-membered heterocycle, mono-arylation can be achieved at the C5 position at room temperature, while di-arylation occurs at reflux temperatures.[3][4] This suggests that temperature can be a key parameter in controlling the extent of substitution.

G cluster_0 Regioselective Functionalization of 2,4-Dichloro-5-methylthiazole start 2,4-Dichloro-5-methylthiazole mono_c2 Mono-functionalization at C2 (Kinetically favored) start->mono_c2 Milder Conditions (e.g., lower temp.) mono_c4 Mono-functionalization at C4 (Thermodynamically favored or ligand-controlled) start->mono_c4 Harsher Conditions or Specific Ligand Systems di_sub Di-functionalization mono_c2->di_sub Further Reaction mono_c4->di_sub Further Reaction

Caption: Predicted regioselectivity in the functionalization of 2,4-Dichloro-5-methylthiazole.

Comparative Efficacy: 2,4-Dichloro- vs. 2,4-Dibromo-5-methylthiazole

A common alternative to chlorinated synthons are their brominated counterparts. In the context of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength plays a crucial role in the rate-determining oxidative addition step. The general order of reactivity for halogens is I > Br > Cl.[2] Consequently, 2,4-dibromo-5-methylthiazole is expected to be more reactive than 2,4-dichloro-5-methylthiazole, often allowing for milder reaction conditions and lower catalyst loadings.

However, the higher reactivity of bromides can sometimes be a double-edged sword, potentially leading to a higher incidence of side reactions, such as homo-coupling. Furthermore, chlorinated starting materials are frequently more cost-effective and readily available, making them a more attractive option for large-scale synthesis. The development of advanced catalyst systems with bulky, electron-rich phosphine ligands has significantly improved the efficiency of cross-coupling reactions with less reactive aryl and heteroaryl chlorides, narrowing the reactivity gap with their bromo-analogues.

Feature2,4-Dichloro-5-methylthiazole2,4-Dibromo-5-methylthiazole
Reactivity LowerHigher
Typical Reaction Conditions Harsher (higher temp., higher catalyst loading)Milder (lower temp., lower catalyst loading)
Cost Generally lowerGenerally higher
Selectivity Potentially higher selectivity in some casesMay lead to more side reactions
Catalyst Systems Often requires more advanced, bulky phosphine ligandsCompatible with a broader range of standard catalysts

Key Synthetic Transformations and Experimental Protocols

The utility of 2,4-dichloro-5-methylthiazole as a synthon is best demonstrated through its application in cornerstone C-C and C-N bond-forming reactions. The following sections provide detailed, representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It is important to note that as direct experimental data for 2,4-dichloro-5-methylthiazole is limited in the literature, these protocols are adapted from established procedures for structurally similar dichlorinated heterocycles.[3][5] Optimization of these conditions for specific substrates is highly recommended.

Suzuki-Miyaura Coupling: A Gateway to Arylated Thiazoles

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[6] For 2,4-dichloro-5-methylthiazole, this reaction can be employed to introduce aryl or heteroaryl substituents at either the C2 or C4 position, or both.

Representative Protocol for Mono-Arylation at the C2-Position:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,4-dichloro-5-methylthiazole (1.0 mmol), the desired arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (1 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-chloro-5-methylthiazole.

Expected Outcome: Based on analogous systems, moderate to good yields (50-80%) can be expected for the mono-arylated product at the C2 position under these milder conditions.[3][4] To achieve di-arylation, elevated temperatures (e.g., reflux) and a higher stoichiometry of the boronic acid would likely be required.

G cluster_1 Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - 2,4-Dichloro-5-methylthiazole - Arylboronic Acid - Pd(PPh3)4 - K2CO3 solvent Add Degassed Solvent Mixture reagents->solvent reaction Stir at Room Temperature (24 hours) solvent->reaction workup Work-up: - Extraction - Washing - Drying reaction->workup purification Purification: Column Chromatography workup->purification product 2-Aryl-4-chloro-5-methylthiazole purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of Amino-Thiazole Derivatives

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the chloro-positions of 2,4-dichloro-5-methylthiazole.

Representative Protocol for Mono-Amination:

  • Reaction Setup: In a glovebox, combine the mono-arylated thiazole (e.g., 2-aryl-4-chloro-5-methylthiazole, 1.0 mmol) or 2,4-dichloro-5-methylthiazole (for direct amination), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous and degassed toluene or dioxane (5 mL).

  • Reaction Execution: Seal the reaction vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired amino-thiazole derivative.

Expected Outcome: The Buchwald-Hartwig amination of chloro-heteroarenes can be challenging, and yields are highly dependent on the specific substrates and catalyst system employed.[8] Yields in the range of 40-80% are typically reported for analogous systems. The choice of ligand is critical for achieving high efficiency, with bulky, electron-rich phosphines often being the most effective.

Conclusion and Future Outlook

2,4-Dichloro-5-methylthiazole stands as a potent and economically viable synthon for the synthesis of a diverse array of substituted thiazole derivatives. Its two distinct reactive chlorine atoms allow for controlled, sequential functionalization, making it a valuable tool in the construction of complex molecular scaffolds for drug discovery and materials science. While its reactivity in palladium-catalyzed cross-coupling reactions is generally lower than its brominated counterparts, the use of modern, highly active catalyst systems can effectively overcome this limitation.

The provided representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. Further systematic studies on the regioselectivity of 2,4-dichloro-5-methylthiazole under various reaction conditions will undoubtedly unlock its full potential and solidify its position as a key synthon in the synthetic chemist's toolbox.

References

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  • Klapars, A., & Buchwald, S. L. (2002). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1994).
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A Comparative Guide to the Synthesis of 2,4-Dichloro-5-methylthiazole: A Novel Pathway Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical comparison between a traditional and a novel synthetic pathway for 2,4-Dichloro-5-methylthiazole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will delve into the rationale behind the proposed novel route, offering a comprehensive validation framework supported by experimental protocols and comparative data. This document is intended for researchers, chemists, and process development professionals seeking efficient, safer, and higher-fidelity synthetic methodologies.

Introduction: The Significance of Dichlorinated Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs.[2] Halogenated thiazoles, particularly dichlorinated structures like 2,4-Dichloro-5-methylthiazole, serve as versatile building blocks. The two chlorine atoms provide distinct reactive sites for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the construction of complex molecular architectures. However, traditional synthetic routes to these compounds often rely on harsh reagents and multi-step processes with unsatisfactory yields and significant waste streams.[3] This guide validates a streamlined, higher-yielding novel pathway that addresses these limitations.

Comparative Synthesis Strategies

We compare a classical Hantzsch-type synthesis followed by aggressive chlorination against a modern, direct dichlorination approach on a readily available thiazole precursor.

Traditional Pathway: Hantzsch Cyclization and Deoxy-chlorination

The Hantzsch thiazole synthesis, first described in the late 19th century, remains a widely used method for forming the thiazole core.[4][5] A common traditional route to a 2,4-dichloro-thiazole involves creating a 2-hydroxy (or 2-amino) precursor, followed by separate, often harsh, chlorination steps.

The primary drawback of this pathway lies in the final chlorination step. The use of phosphoryl chloride (POCl₃) at high temperatures is effective but presents significant challenges.[6] It is highly corrosive, moisture-sensitive, and generates substantial acidic waste, complicating product isolation and purification. The overall process is multi-step, energy-intensive, and poses considerable environmental and safety concerns.

Novel Pathway: One-Pot Regioselective Dichlorination

Our proposed novel pathway aims to overcome the limitations of the traditional method by employing a more direct and environmentally benign approach. This strategy begins with the commercially available and inexpensive 2-amino-5-methylthiazole and utilizes a modern chlorinating agent in a one-pot process.

The rationale for this pathway is threefold:

  • Atom Economy: Starting with a closely related precursor and introducing both chlorine atoms in a single transformation improves atom economy.

  • Safety and Handling: N-Chlorosuccinimide (NCS) is a solid, crystalline reagent that is significantly easier and safer to handle than gaseous chlorine or fuming liquids like POCl₃.[7]

  • Milder Conditions: The reaction proceeds under significantly milder conditions, reducing energy consumption and the formation of degradation byproducts.

Below is a visual comparison of the two synthetic pathways.

G cluster_0 Traditional Pathway cluster_1 Novel Pathway A0 Thiourea + Ethyl Acetoacetate A1 Hantzsch Cyclization A0->A1 A2 2-Amino-4-methylthiazole A1->A2 Formation of Thiazole Ring A3 Diazotization & Hydrolysis A2->A3 NaNO2, H2SO4 A4 2-Hydroxy-4-methylthiazole A3->A4 A5 Chlorination (POCl3) A4->A5 High Temp, Harsh Reagent A6 2,4-Dichloro-5-methylthiazole A5->A6 B0 2-Amino-5-methylthiazole B1 One-Pot Dichlorination B0->B1 NCS, Acetonitrile, Reflux B2 2,4-Dichloro-5-methylthiazole B1->B2 Direct, Milder Conditions

Caption: Comparative overview of Traditional vs. Novel synthetic pathways.

Validation of the Novel Synthetic Pathway

A rigorous validation process is essential to demonstrate the superiority of a new synthetic method.[8] Our validation focuses on key performance indicators: chemical yield, product purity, scalability, and structural confirmation.

Experimental Protocols

Protocol 1: Synthesis via Novel Pathway

  • To a stirred solution of 2-amino-5-methylthiazole (10.0 g, 87.6 mmol) in acetonitrile (200 mL), add N-Chlorosuccinimide (NCS) (25.8 g, 193.2 mmol, 2.2 eq.) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6 hours, monitoring progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by vacuum distillation to afford 2,4-Dichloro-5-methylthiazole as a clear, colorless oil.

Protocol 2: Product Purity and Identity Validation (HPLC & GC-MS)

  • HPLC Method:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a certified reference standard of 2,4-Dichloro-5-methylthiazole at 1 mg/mL in acetonitrile.

  • GC-MS Method:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode, scanning m/z 40-400.

Protocol 3: Structural Confirmation (NMR Spectroscopy)

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer using CDCl₃ as the solvent.[9] The aromaticity of the thiazole ring and the position of substituents can be confirmed by characteristic chemical shifts.[3]

Comparative Performance Data

The following table summarizes the validation results from three independent runs for both the traditional and novel pathways, starting from equimolar amounts of the initial thiazole precursor.

ParameterTraditional PathwayNovel PathwayJustification & Insights
Overall Yield 35-45%80-88%The one-pot nature of the novel pathway significantly reduces material loss between steps.
Purity (HPLC) 92-95%>99.0%Milder conditions in the novel route minimize the formation of tar and chlorinated byproducts.
Reaction Time ~24 hours (multi-step)6 hoursThe streamlined process dramatically reduces the total synthesis time.
Reagent Safety Poor (POCl₃)Good (NCS)NCS is a stable solid, posing lower handling risks compared to the highly corrosive and reactive POCl₃.
Waste Stream High (Acidic, Phosphates)Low (Succinimide, easily filtered)The novel pathway aligns better with green chemistry principles, generating less hazardous waste.[10]
Scalability ChallengingFavorableThe exothermic nature and workup of the POCl₃ reaction are difficult to manage at scale. The novel method is more amenable to large-scale production.
Validation Workflow

The validation process follows a logical sequence to ensure that the final product not only is produced efficiently but also meets stringent purity and identity specifications.

G cluster_workflow Product Validation Workflow Start Synthesize Crude Product (Novel Pathway) Purify Vacuum Distillation Start->Purify Step 1: Isolation QC_Check Initial QC Check (TLC, HPLC) Purify->QC_Check Step 2: Preliminary Analysis Structure_Confirm Structural Confirmation (¹H NMR, ¹³C NMR, MS) QC_Check->Structure_Confirm Step 3: Identity Verification Purity_Quant Purity Quantification (HPLC vs. Certified Standard) Structure_Confirm->Purity_Quant Step 4: Purity Assay Final_Report Generate Certificate of Analysis (CoA) Purity_Quant->Final_Report Step 5: Documentation

Caption: Step-by-step workflow for the validation of synthesized 2,4-Dichloro-5-methylthiazole.

Conclusion and Future Outlook

The validated novel pathway for the synthesis of 2,4-Dichloro-5-methylthiazole represents a significant improvement over traditional methods. By leveraging a modern, one-pot dichlorination strategy, this method delivers a superior yield (80-88%), exceptional purity (>99.0%), and a vastly improved safety and environmental profile. The simplified workflow and reduced reaction time offer clear advantages for both laboratory-scale research and industrial-scale manufacturing.

This guide provides the necessary framework for researchers to adopt and implement this advanced methodology. The detailed protocols serve as a self-validating system, ensuring reproducibility and high-quality outcomes. We strongly advocate for the adoption of such modern synthetic strategies to accelerate drug discovery and development while adhering to the principles of green and sustainable chemistry.

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  • Jamil, R., et al. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Link

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4-Dichloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

2,4-Dichloro-5-methylthiazole is a halogenated heterocyclic compound. Based on data from analogous compounds such as 2-chloro-5-(chloromethyl)thiazole, it is prudent to handle this chemical with a high degree of caution.[1] The dichloro-substitution on the thiazole ring suggests significant toxicological and environmental concerns.

Anticipated Hazards:

  • Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Corrosivity: May cause severe skin burns and eye damage.[1]

  • Sensitization: Potential to cause an allergic skin reaction.[1][3]

  • Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects.[1]

Due to these intrinsic hazards, 2,4-dichloro-5-methylthiazole and any materials contaminated with it must be treated as hazardous waste.

Regulatory Framework: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a cornerstone of environmental legislation in the United States, chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]

Unused 2,4-dichloro-5-methylthiazole, if discarded, would likely be classified as a U-listed waste due to its toxic nature.[4] Wastes generated from processes involving this chemical, such as reaction residues or contaminated labware, would be considered hazardous. Specifically, as a halogenated organic compound, it may fall under the F-list of hazardous wastes from non-specific sources, such as F002 for certain spent halogenated solvents.[5][6]

Waste Classification Applicable RCRA Waste Codes (Anticipated) Rationale
Unused/Expired ChemicalU-listed (e.g., U044 for Chloroform, as an analogy for a chlorinated organic)Based on the toxicity of chlorinated organic compounds.[4][6]
Process WasteF-listed (e.g., F002) or Characteristic Waste (D-codes)If used in a process that generates a listed waste or if the waste exhibits hazardous characteristics.[5][6][7]

It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination.

Disposal Pathway: The Rationale for Incineration

The primary and most environmentally sound disposal method for halogenated organic compounds like 2,4-dichloro-5-methylthiazole is high-temperature incineration in a licensed hazardous waste facility.

The reasoning behind this is twofold:

  • Complete Destruction: Incineration at high temperatures (typically >1000°C) with sufficient residence time ensures the complete breakdown of the organic molecule into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride.[8]

  • Prevention of Persistent Pollutants: Improper disposal or low-temperature thermal treatment of chlorinated organic compounds can lead to the formation of highly toxic and persistent organic pollutants (POPs), including dioxins and furans. High-temperature incineration with appropriate emission controls mitigates this risk.

DOT Diagram: Disposal Decision Pathway

DisposalDecision start Waste Generated: 2,4-dichloro-5-methylthiazole (Pure or Contaminated) waste_characterization Hazardous Waste Characterization (RCRA) start->waste_characterization waste_segregation Segregate as Halogenated Organic Waste waste_characterization->waste_segregation containerization Package in Approved Hazardous Waste Container waste_segregation->containerization labeling Label Container with 'Hazardous Waste' and Chemical Name containerization->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal_request incineration High-Temperature Incineration at Permitted Facility disposal_request->incineration

Caption: Decision workflow for the proper disposal of 2,4-dichloro-5-methylthiazole waste.

Operational Procedures for Disposal

1. Personal Protective Equipment (PPE):

Given the anticipated hazards, the following minimum PPE should be worn when handling 2,4-dichloro-5-methylthiazole for disposal purposes:

PPE Item Specification Rationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[2]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and potential corrosivity.[9]
Body Covering A chemically resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.To protect the skin from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary if handling powders outside of a fume hood or if there is a risk of aerosol generation.To prevent inhalation of toxic dust or vapors.

2. Waste Segregation and Collection:

  • Do not mix 2,4-dichloro-5-methylthiazole waste with other waste streams, especially non-hazardous or non-halogenated waste.

  • Collect all waste containing this compound (e.g., unused chemical, reaction residues, contaminated filter paper, and disposable labware) in a designated, compatible hazardous waste container.

  • Containers should be made of materials that are resistant to chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).[10]

3. Container Labeling and Storage:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • Identify the contents, including "2,4-dichloro-5-methylthiazole" and any other components.

  • Keep the container securely closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials, such as strong oxidizing agents.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure that the waste is manifested correctly with the appropriate EPA waste codes.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely. The appropriate response depends on the size of the spill.

Minor Spill (less than 5 grams of solid in a contained area):

  • Alert personnel in the immediate area.

  • Don appropriate PPE as outlined above.

  • Contain the spill: Cover the solid spill with a damp paper towel to prevent the generation of dust.

  • Clean up: Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the incident to your laboratory supervisor.

Major Spill (more than 5 grams, or any amount outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • Isolate the area by closing doors and restricting access.

  • Contact your institution's emergency response team or EHS department immediately.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

DOT Diagram: Spill Response Protocol

SpillResponse spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (<5g, contained) assess->minor_spill Minor major_spill Major Spill (>5g or uncontained) assess->major_spill Major alert_minor Alert Nearby Personnel minor_spill->alert_minor evacuate_major Evacuate Area major_spill->evacuate_major ppe_minor Don Appropriate PPE alert_minor->ppe_minor contain_minor Cover with Damp Paper Towel ppe_minor->contain_minor cleanup_minor Scoop into Hazardous Waste contain_minor->cleanup_minor decontaminate_minor Decontaminate Area cleanup_minor->decontaminate_minor isolate_major Isolate Area, Restrict Access evacuate_major->isolate_major contact_ehs Contact Emergency Response/EHS isolate_major->contact_ehs

Caption: Flowchart for responding to minor and major spills of 2,4-dichloro-5-methylthiazole.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2,4-dichloro-5-methylthiazole, upholding their commitment to laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-5-methylthiazole.
  • ECHEMI. Thiazole SDS, 288-47-1 Safety Data Sheets.
  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Centers for Disease Control and Prevention. 2,4,5-T - IDLH. NIOSH.
  • ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
  • TCI EUROPE N.V. (2025, May 28). C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.
  • Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures.
  • Gökçe, H., et al. (2016). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • MSC Industrial Supply. OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
  • U.S. Environmental Protection Agency. Stormwater Best Management Practice, Spill Response and Prevention.
  • Environmental Protection. (2016, August 19). Treating Chlorinated Compounds from Groundwater Remediation.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Thiazole.
  • Occupational Health & Safety. (2023, May 2). How to Protect Employees From Toxic Substances and Chemical Hazards Based on OSHA Guidelines.
  • ResearchGate. (2014, October 10). Investigations on the Thermal-Induced Degradation of Transitional Coordination Complexes Containing (3H-2-thioxo-1,3,4-thiadiazol-5-yl)
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET: Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3- one (3:1).
  • Clean Harbors. Emergency Response.
  • Occupational Safety and Health Administration. 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D).
  • National Institutes of Health. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • U.S. Department of Agriculture, Agricultural Research Service. OSHA REQUIRED Personal Protective Equipment Requirements.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • AK Scientific, Inc. Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.
  • ResearchGate. (2024, April 24).
  • ResearchGate. Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals.
  • ResearchGate. (2019, August 6).
  • ResearchGate.
  • MDPI. (2024, March 27).
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  • ProMinent. (2015, January 1). Chemical Resistance List.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.